Flobufen
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVYIRIUOFLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874896 | |
| Record name | FLOBUFEN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112344-52-2, 104941-35-7 | |
| Record name | Flobufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flobufen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLOBUFEN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOBUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flobufen: A Technical Guide to a Dual COX/5-LOX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dual COX/5-LOX Inhibition
The arachidonic acid cascade is a pivotal signaling pathway in the inflammatory process. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes.
-
Prostaglandins , produced by COX-1 and COX-2 enzymes, are involved in inflammation, pain, fever, and maintaining gastrointestinal mucosal integrity.
-
Leukotrienes , produced by 5-LOX, are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.
Conventional NSAIDs primarily inhibit the COX pathway. While effective in reducing inflammation and pain, their use can be associated with gastrointestinal side effects, partly due to the inhibition of the protective COX-1 isoform. Furthermore, the inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions.
Dual COX/5-LOX inhibitors, such as flobufen, offer a therapeutic advantage by concurrently blocking both pathways. This approach is hypothesized to provide more comprehensive anti-inflammatory efficacy with an improved safety profile, particularly concerning gastrointestinal and cardiovascular systems.
This compound: Mechanism of Action
This compound, with the chemical name 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, is classified as a non-steroidal anti-inflammatory agent. Its primary mechanism of action is the inhibition of both COX and 5-LOX enzymes, thereby reducing the synthesis of prostaglandins and leukotrienes.
Signaling Pathway of Dual Inhibition
The following diagram illustrates the points of intervention of a dual inhibitor like this compound in the arachidonic acid cascade.
Quantitative Inhibitory Activity (Illustrative)
As of the latest literature review, specific IC50 values for this compound's inhibition of COX-1, COX-2, and 5-LOX have not been reported. To provide a framework for the type of quantitative data expected for a dual inhibitor, the following tables present example data from other known dual COX/5-LOX inhibitors.
Table 1: In Vitro Enzyme Inhibition Data (Illustrative Examples)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Compound A | 15.5 | 0.2 | 5.1 | 77.5 |
| Compound B | 5.2 | 0.8 | 1.5 | 6.5 |
| Compound C | 25.0 | 1.2 | 8.9 | 20.8 |
Data in this table is for illustrative purposes only and does not represent this compound.
Table 2: In Vivo Anti-inflammatory Activity (Illustrative Examples)
| Compound | Dose (mg/kg) | Carrageenan-Induced Paw Edema Inhibition (%) |
| Compound A | 10 | 45 |
| Compound B | 10 | 52 |
| Compound C | 10 | 48 |
| Indomethacin | 5 | 60 |
Data in this table is for illustrative purposes only and does not represent this compound.
Experimental Protocols
The following sections detail generalized protocols for the in vitro and in vivo assessment of dual COX/5-LOX inhibitors like this compound.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by the addition of an acid or a solvent.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis.
In Vitro 5-LOX Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a test compound against the 5-LOX enzyme.
Methodology:
-
Enzyme Preparation: 5-LOX enzyme is typically sourced from potato tubers or recombinant human sources and prepared in a suitable buffer.
-
Compound Preparation: this compound is prepared as described for the COX assay.
-
Incubation: The 5-LOX enzyme is pre-incubated with various concentrations of this compound or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.
-
Detection: The formation of the 5-LOX product (e.g., leukotriene B4 or other hydroperoxy fatty acids) is monitored. This can be done spectrophotometrically by measuring the increase in absorbance at 234 nm, or by quantifying specific leukotrienes using ELISA or LC-MS/MS.
-
Data Analysis: The IC50 value is calculated in a similar manner to the COX assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of test compounds.
Methodology:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.
-
Compound Administration: Animals are treated with this compound (at various doses) or the vehicle control, typically via oral gavage, a set time (e.g., 1 hour) before the induction of inflammation. A positive control group treated with a known NSAID (e.g., indomethacin) is also included.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is administered into the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compound is determined by comparing the mean increase in paw volume of the treated group with that of the vehicle control group.
Metabolism of this compound
Studies have shown that this compound undergoes metabolic transformations in vitro. The major metabolite is reduced this compound [4-(2',4'-difluorobiphenyl-4-yl)-4-hydroxy-2-methylbutanoic acid].[1] Another identified metabolite is an arylacetic acid derivative, [(2',4'-difluorobiphenyl-4-yl)ethanoic acid], which is formed by the cleavage of the side chain of the reduced metabolite.[1] this compound also exhibits stereoselective metabolism.[2]
Conclusion
This compound presents a promising profile as a dual COX/5-LOX inhibitor, a class of anti-inflammatory agents with the potential for enhanced efficacy and an improved safety profile over traditional NSAIDs. While the publicly available data lacks specific quantitative details on its enzymatic inhibition, the established preclinical anti-inflammatory and antiarthritic effects warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other dual-acting anti-inflammatory compounds. Future studies should focus on elucidating the precise inhibitory constants (IC50 values) of this compound and its metabolites against COX and 5-LOX enzymes to fully characterize its dual inhibitory nature.
References
Flobufen (CAS 112344-52-2): A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen (CAS 112344-52-2) is a non-steroidal anti-inflammatory drug (NSAID) recognized for its dual inhibitory action against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This mode of action positions it as a compound of interest in the management of inflammatory conditions by concurrently blocking the synthesis of both prostaglandins and leukotrienes. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, alongside relevant experimental methodologies and pathway diagrams to support further research and development.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. This data, largely derived from computational models and publicly available chemical databases, offers a comprehensive profile of the molecule.
Key Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄F₂O₃ | [1][2][3] |
| Molecular Weight | 304.29 g/mol | [1][3] |
| Physical Form | Solid | [2][4] |
| Boiling Point (Predicted) | 456.5 ± 40.0 °C | [1][2] |
| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.49 ± 0.23 | [2][4] |
| XLogP3 | 3.6 | [1][3] |
| Topological Polar Surface Area | 54.4 Ų | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 304.09110063 Da | [1][3] |
| Monoisotopic Mass | 304.09110063 Da | [1][3] |
| Heavy Atom Count | 22 | [1] |
| Complexity | 405 | [1][3] |
Note: An experimentally determined melting point for this compound is not consistently reported in publicly available literature, with some sources indicating "N/A"[5].
Solubility Profile
| Solvent | Concentration | Remarks | Source |
| DMSO | 40 mg/mL (131.45 mM) | Ultrasonic assistance and pH adjustment to 9 with 1 M NaOH may be required. | [6] |
Experimental Protocols
General Protocol for In Vitro COX/5-LOX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1, COX-2, and 5-LOX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
5-Lipoxygenase enzyme (human or potato)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., Indomethacin for COX, Zileuton for 5-LOX)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagents (e.g., colorimetric or fluorometric probes for prostaglandin or leukotriene quantification)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the respective enzyme (COX-1, COX-2, or 5-LOX) to the appropriate wells.
-
Add the this compound dilutions or reference inhibitor to the test wells. Include a vehicle control (solvent only).
-
-
Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the assay kit manufacturer's instructions. This will generate a signal (e.g., color or fluorescence) proportional to the amount of prostaglandin or leukotriene produced.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Mechanism of Action: Dual Inhibition of COX and 5-LOX Pathways
This compound exerts its anti-inflammatory effects by inhibiting the initial steps of the arachidonic acid cascade. By blocking both cyclooxygenase and 5-lipoxygenase enzymes, it prevents the synthesis of key inflammatory mediators.
Caption: this compound's dual inhibition of COX and 5-LOX enzymes.
Metabolic Pathway of this compound
In vivo, this compound undergoes metabolic transformation, leading to the formation of several metabolites. The metabolic pathway involves processes such as chiral inversion and reduction.
Caption: Metabolic transformation pathway of this compound.
References
- 1. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 112344-52-2,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of nonsteroidal anti-inflammatory drugs (NSAIDs) association on physicochemical and biological properties of tricalcium silicate-based cement - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the Antirheumatic Agent Flobufen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with potential applications in the management of rheumatic diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, and preclinical efficacy. This compound acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. In preclinical studies, it is rapidly converted to an active metabolite. This document consolidates available quantitative data into structured tables, details experimental methodologies for key assays, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this antirheumatic agent.
Introduction
This compound is a non-steroidal anti-inflammatory agent recognized for its potential in treating immunopathological disorders, including rheumatoid arthritis.[1] Its therapeutic effects are attributed to its ability to modulate key inflammatory pathways. This guide aims to provide a detailed technical overview of the pharmacological characteristics of this compound to support further research and development.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of enzymes crucial to the inflammatory process.[1]
Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Downstream Signaling Pathways
The inhibition of COX and 5-LOX by this compound initiates a cascade of downstream effects on cellular signaling pathways that are central to the inflammatory response. The primary consequence is the reduced synthesis of prostaglandins and leukotrienes from their precursor, arachidonic acid.
Further downstream, NSAIDs can influence the activation of transcription factors such as NF-κB and signaling cascades like the MAPK pathway, which are pivotal in the expression of pro-inflammatory genes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical rat models. A key feature of its metabolism is the rapid and extensive conversion to an active metabolite.[4]
Absorption, Metabolism, and Elimination in Rats
Following oral administration in rats, this compound is completely absorbed from the gastrointestinal tract.[4] It undergoes rapid conversion to its main active metabolite. This metabolite is then eliminated slowly from the blood.[4] The stereoselective biotransformation of this compound enantiomers has also been observed in in vitro and in vivo rat studies.[5]
Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite in Rats
| Parameter | This compound (Parent Drug) | Active Metabolite | Reference |
| Mean Residence Time (MRT) | 7.2 hours | 2.6 days | [4] |
| Volume of Distribution (Vss) | 0.51 - 0.56 L/kg | 0.36 - 0.46 L/kg | [4] |
| Fraction Converted to Metabolite (iv) | 0.83 | - | [4] |
Preclinical Efficacy
The anti-inflammatory and antiarthritic potential of this compound has been evaluated in established preclinical models of inflammation and arthritis.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. While specific quantitative data for this compound in this model are not available, the methodology provides a framework for its evaluation.
Adjuvant-Induced Arthritis
The adjuvant-induced arthritis model in rats is a well-established model of chronic inflammation and is used to evaluate the antiarthritic efficacy of investigational drugs.
Experimental Protocols
In Vitro Prostaglandin Synthesis Inhibition Assay
-
Objective: To determine the in vitro inhibitory effect of this compound on prostaglandin synthesis.
-
Methodology:
-
Prepare a cell-free homogenate of a suitable tissue source, such as bovine seminal vesicles or guinea pig lung.[2][3]
-
Incubate the homogenate with arachidonic acid as the substrate in the presence of varying concentrations of this compound.
-
After a defined incubation period, terminate the reaction and extract the prostaglandins.
-
Separate and quantify the levels of specific prostaglandins (e.g., PGE2) using techniques such as thin-layer chromatography or immunoassays.[3]
-
Calculate the concentration of this compound that causes 50% inhibition (IC50) of prostaglandin synthesis.[3]
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo acute anti-inflammatory activity of this compound.
-
Methodology:
-
Acclimate rats to the experimental conditions.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer this compound or the vehicle control orally or intraperitoneally at various doses.
-
After a specified pretreatment time, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the edema volume (the difference between the paw volume at each time point and the baseline volume).
-
Determine the percentage inhibition of edema for each dose of this compound compared to the vehicle control group.
-
Adjuvant-Induced Arthritis in Rats
-
Objective: To evaluate the in vivo antiarthritic efficacy of this compound in a model of chronic inflammation.
-
Methodology:
-
Induce arthritis in rats by a single intradermal injection of Freund's Complete Adjuvant into the base of the tail or a paw.
-
Monitor the animals for the development of arthritis, which typically manifests as swelling and redness in the paws.
-
Once arthritis is established, begin daily administration of this compound or vehicle control.
-
Assess the severity of arthritis throughout the treatment period using parameters such as:
-
Paw volume measurement.
-
Arthritic score (visual assessment of inflammation in multiple joints).
-
Body weight changes.
-
-
At the end of the study, histological analysis of the joints can be performed to evaluate cartilage and bone erosion.
-
Conclusion
This compound demonstrates a promising pharmacological profile as a dual COX/5-LOX inhibitor with potential therapeutic value in rheumatic diseases. Its rapid conversion to a long-lasting active metabolite in preclinical models suggests a favorable pharmacokinetic profile. However, a notable lack of publicly available data, particularly regarding its specific inhibitory potency (IC50 values), human pharmacokinetics, and clinical efficacy in rheumatoid arthritis, highlights the need for further investigation to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a basis for conducting such future studies.
References
- 1. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and its main active metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase-3 trial of drug for refractory rheumatoid arthritis successful [med.stanford.edu]
Biotransformation of Flobufen Enantiomers in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) characterized by a single chiral center, leading to the existence of two enantiomers: (R)-Flobufen and (S)-Flobufen. The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, including its metabolic fate. Understanding the biotransformation of individual enantiomers is therefore critical for a comprehensive assessment of a drug's efficacy and safety. Hepatocytes, as the primary site of drug metabolism in the body, serve as an essential in vitro model for these investigations. This technical guide provides a detailed overview of the biotransformation of this compound enantiomers in hepatocytes, summarizing key quantitative data, outlining experimental protocols, and visualizing the metabolic pathways and experimental workflows involved.
Data Presentation: Quantitative Analysis of this compound Enantiomer Metabolism
The biotransformation of this compound enantiomers is a stereoselective process, resulting in different metabolic profiles for the (R)- and (S)-forms. The primary metabolic pathway involves the reduction of the keto group to form 4-dihydrothis compound (DHF), which introduces a second chiral center and thus results in four possible stereoisomers. Additionally, other metabolites, such as M-17203, have been identified.[1]
The following tables summarize the quantitative data from a study investigating the metabolism of racemic this compound and its individual enantiomers in primary cultures of guinea pig hepatocytes.[1] The production of DHF stereoisomers and the metabolite M-17203 was monitored over a 24-hour incubation period.
Table 1: Metabolite Formation (Peak Area x 104) after Incubation of Guinea Pig Hepatocytes with 75 µM racemic-Flobufen [1]
| Time (hours) | (2R;4S)-DHF | (2S;4R)-DHF | (2S;4S)-DHF | (2R;4R)-DHF | M-17203 |
| 2 | 10.5 ± 0.9 | 2.1 ± 0.2 | 7.8 ± 0.6 | 1.5 ± 0.1 | 0 |
| 4 | 12.1 ± 1.1 | 2.5 ± 0.3 | 8.9 ± 0.8 | 1.8 ± 0.2 | 0.5 ± 0.1 |
| 8 | 9.8 ± 0.9 | 2.0 ± 0.2 | 7.2 ± 0.7 | 1.4 ± 0.1 | 2.5 ± 0.3 |
| 24 | 5.4 ± 0.5 | 1.1 ± 0.1 | 4.0 ± 0.4 | 0.8 ± 0.1 | 10.2 ± 1.0 |
Table 2: Metabolite Formation (Peak Area x 104) after Incubation of Guinea Pig Hepatocytes with 75 µM (R)-Flobufen [1]
| Time (hours) | (2R;4S)-DHF | (2S;4R)-DHF | (2S;4S)-DHF | (2R;4R)-DHF | M-17203 |
| 2 | 15.2 ± 1.4 | 1.8 ± 0.2 | 10.1 ± 0.9 | 2.2 ± 0.2 | 0 |
| 4 | 17.5 ± 1.6 | 2.1 ± 0.2 | 11.6 ± 1.1 | 2.5 ± 0.2 | 0.4 ± 0.1 |
| 8 | 14.2 ± 1.3 | 1.7 ± 0.2 | 9.4 ± 0.9 | 2.0 ± 0.2 | 2.0 ± 0.2 |
| 24 | 7.8 ± 0.7 | 0.9 ± 0.1 | 5.2 ± 0.5 | 1.1 ± 0.1 | 8.1 ± 0.8 |
Table 3: Metabolite Formation (Peak Area x 104) after Incubation of Guinea Pig Hepatocytes with 75 µM (S)-Flobufen [1]
| Time (hours) | (2R;4S)-DHF | (2S;4R)-DHF | (2S;4S)-DHF | (2R;4R)-DHF | M-17203 |
| 2 | 8.8 ± 0.8 | 3.5 ± 0.3 | 8.8 ± 0.8 | 1.2 ± 0.1 | 0 |
| 4 | 10.1 ± 0.9 | 4.0 ± 0.4 | 10.1 ± 0.9 | 1.4 ± 0.1 | 0.6 ± 0.1 |
| 8 | 8.2 ± 0.7 | 3.3 ± 0.3 | 8.2 ± 0.7 | 1.1 ± 0.1 | 3.0 ± 0.3 |
| 24 | 4.5 ± 0.4 | 1.8 ± 0.2 | 4.5 ± 0.4 | 0.6 ± 0.1 | 12.2 ± 1.2 |
In studies with rat hepatocytes, a significant bidirectional chiral inversion of this compound enantiomers was observed. The mean enantiomeric ratio of this compound concentrations (S-/R-) after incubation with racemic this compound was found to be 18.23 in hepatocytes, indicating a preferential conversion of (R)-Flobufen to (S)-Flobufen.[2]
Experimental Protocols
Isolation and Culture of Primary Hepatocytes (Rat)
This protocol is adapted from the two-step collagenase perfusion method, a widely used technique for obtaining high-viability hepatocytes.
Materials:
-
Perfusion Buffer I (Calcium-free): Hank's Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, supplemented with 0.5 mM EGTA and 25 mM HEPES.
-
Perfusion Buffer II (Digestion Buffer): Williams' Medium E supplemented with 0.05% w/v Collagenase Type IV and 25 mM HEPES.
-
Wash Medium: Williams' Medium E.
-
Culture Medium: Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Collagen-coated culture plates.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize a male Wistar rat (200-250 g) with an appropriate anesthetic agent. Perform a midline laparotomy to expose the portal vein and inferior vena cava.
-
Cannulation and Perfusion (Step 1): Cannulate the portal vein with a 20-gauge catheter. Immediately cut the inferior vena cava to allow for outflow. Begin perfusion with Perfusion Buffer I at a flow rate of 30-40 mL/min for 10-15 minutes at 37°C. The liver should blanch and become pale.
-
Enzymatic Digestion (Step 2): Switch the perfusion to Perfusion Buffer II and continue for 15-20 minutes at 37°C. The liver should become soft and swollen.
-
Hepatocyte Isolation: Carefully excise the digested liver and transfer it to a sterile petri dish containing ice-cold Wash Medium. Gently tease the liver apart with forceps to release the hepatocytes.
-
Filtration and Purification: Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue. Centrifuge the filtrate at 50 x g for 2 minutes at 4°C. Discard the supernatant containing non-parenchymal cells and dead hepatocytes.
-
Cell Washing: Gently resuspend the hepatocyte pellet in 50 mL of ice-cold Wash Medium and centrifuge again at 50 x g for 2 minutes. Repeat this washing step two more times.
-
Cell Viability and Counting: Resuspend the final pellet in Culture Medium. Determine cell viability and concentration using the trypan blue exclusion method. Viability should be greater than 85%.
-
Cell Seeding: Seed the hepatocytes onto collagen-coated plates at a density of 1-2 x 106 cells/mL in Culture Medium. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Incubation with this compound Enantiomers: After allowing the cells to attach for 4-6 hours, replace the medium with fresh Culture Medium containing the desired concentrations of racemic this compound, (R)-Flobufen, or (S)-Flobufen.
-
Sample Collection: Collect aliquots of the culture medium at various time points (e.g., 0, 2, 4, 8, 24 hours) for metabolite analysis.
Chiral HPLC Analysis of this compound and its Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Chirobiotic V) or a polysaccharide-based chiral selector (e.g., R,R-ULMO or allyl-terguride bonded columns), is essential for the separation of enantiomers and diastereomers.[2]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol, acetonitrile, or isopropanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition and pH will need to be optimized for the specific column and analytes.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound and its metabolites have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Protein precipitation of the culture medium samples with an equal volume of acetonitrile, followed by centrifugation and injection of the supernatant.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound in Hepatocytes
The biotransformation of this compound in hepatocytes involves multiple enzymatic steps, including reduction and potential subsequent oxidation and conjugation. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic pathway of this compound enantiomers in hepatocytes.
Experimental Workflow for Studying this compound Biotransformation
The following diagram outlines the key steps in an in vitro study of this compound metabolism using primary hepatocytes.
Caption: Experimental workflow for this compound biotransformation studies.
Discussion of Metabolic Pathways
Phase I Metabolism: Reduction and Oxidation
The primary Phase I metabolic reaction for this compound is the stereoselective reduction of its ketone group to a secondary alcohol, forming the various stereoisomers of 4-dihydrothis compound (DHF).[1] This reaction is catalyzed by cytosolic and microsomal reductases.[2] Studies in both rat and guinea pig hepatocytes have shown that the formation of DHF stereoisomers is dependent on the starting this compound enantiomer. For instance, in guinea pig hepatocytes, (2R;4S)-DHF and (2S;4S)-DHF are the principal stereoisomers detected after incubation with racemic, (R)-, or (S)-Flobufen.[1]
Another key aspect of this compound metabolism is chiral inversion, the process by which one enantiomer is converted to its antipode. In rat hepatocytes, a significant bidirectional chiral inversion occurs, with a notable preference for the conversion of (R)-Flobufen to (S)-Flobufen.[2]
The formation of the metabolite M-17203 is thought to occur via the oxidation of DHF stereoisomers. While the specific enzymes have not been definitively identified, Cytochrome P450 (CYP) enzymes are the most likely candidates for this oxidative step, given their well-established role in the metabolism of a wide range of xenobiotics, including other NSAIDs.
Phase II Metabolism: Glucuronidation
Following Phase I metabolism, this compound and its metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The most common conjugation pathway is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). While direct studies on this compound glucuronidation are limited, research on the structurally similar NSAID, flurbiprofen, provides valuable insights. Studies with recombinant human UGTs have shown that UGT2B7 is the primary enzyme responsible for the glucuronidation of both flurbiprofen enantiomers.[3] Additionally, UGT1A1, UGT1A3, and UGT1A9 have also been shown to have activity towards flurbiprofen.[3] It is highly probable that these same UGT isoforms are involved in the glucuronidation of this compound and its hydroxylated metabolites.
Conclusion
The biotransformation of this compound enantiomers in hepatocytes is a complex process involving stereoselective reduction, chiral inversion, oxidation, and glucuronidation. This technical guide has provided a comprehensive overview of these processes, including quantitative data on metabolite formation, detailed experimental protocols for in vitro studies, and visual representations of the metabolic pathways and experimental workflows. A thorough understanding of the stereoselective metabolism of this compound is essential for the rational development of this drug and for predicting its pharmacokinetic behavior and potential for drug-drug interactions in humans. Further research is warranted to definitively identify the specific CYP and UGT isozymes involved in this compound metabolism, which will further enhance our ability to predict and interpret its clinical pharmacology.
References
- 1. The stereospecificity of this compound metabolism in isolated guinea pig hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predominant contribution of UDP-glucuronosyltransferase 2B7 in the glucuronidation of racemic flurbiprofen in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Flobufen in Inhibiting Alloantigen-Driven Cellular Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the methodologies and conceptual frameworks for evaluating the role of Flobufen, a non-steroidal anti-inflammatory agent, in the inhibition of alloantigen-driven cellular immune responses. Alloantigen recognition by T-lymphocytes is a critical event in allograft rejection and graft-versus-host disease. This compound, known for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has been identified as an inhibitor of these cellular immune responses. This document details the experimental protocols, data interpretation, and underlying signaling pathways pertinent to characterizing the immunosuppressive effects of this compound. While specific quantitative data from peer-reviewed literature on this compound's direct impact on alloantigen-driven responses are not publicly available, this guide presents the established assays and expected outcomes based on its known mechanism of action.
Introduction to Alloantigen-Driven Cellular Immunity
Alloantigen-driven cellular immune responses are initiated when T-lymphocytes recognize genetically encoded, polymorphic cell surface molecules, primarily Major Histocompatibility Complex (MHC) antigens (in humans, Human Leukocyte Antigens or HLA), as foreign.[1] This recognition is the primary driver of transplant rejection and graft-versus-host disease (GVHD).[2][3][4] The process begins with antigen-presenting cells (APCs) from the donor tissue presenting alloantigens to the recipient's T-cells. This triggers a signaling cascade leading to T-cell activation, proliferation, differentiation into effector cells, and the production of pro-inflammatory cytokines.
This compound (VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) that inhibits both the COX and 5-LOX pathways. Its potential to modulate immune responses makes it a candidate for investigation as an immunosuppressive agent in the context of alloantigen recognition.
Key Experimental Assays for Assessing Immunosuppressive Activity
The primary in vitro method for studying alloantigen-driven T-cell responses is the Mixed Lymphocyte Reaction (MLR).
One-Way Mixed Lymphocyte Reaction (MLR)
The one-way MLR is a fundamental assay to assess the proliferative response of T-cells from one donor (responder) to the alloantigens expressed on the cells of another, genetically distinct donor (stimulator). The stimulator cells are treated with irradiation or mitomycin-C to prevent their own proliferation.
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator) with a sublethal dose of irradiation (e.g., 30 Gy) or 25-50 µg/mL of mitomycin-C for 30 minutes at 37°C to arrest proliferation. Wash the cells three times with complete RPMI-1640 medium.
-
Responder Cell Labeling (for Proliferation Assay): Label the PBMCs from the second donor (responder) with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Co-culture: Co-culture the responder and stimulator cells at a 1:1 ratio (e.g., 1 x 10^5 cells of each) in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Compound Addition: Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM) to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporine A).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Readout:
-
Proliferation: Analyze T-cell proliferation by flow cytometry, gating on the CFSE-labeled responder T-cell population (e.g., CD3+, CD4+, or CD8+ cells) and measuring the dilution of the CFSE dye.
-
Cytokine Analysis: Collect supernatants from the cultures on day 3 or 5 to measure cytokine concentrations (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead-based assay.
-
Diagram: Experimental Workflow for One-Way Mixed Lymphocyte Reaction
Caption: Workflow for a one-way MLR to assess this compound's effect.
Quantitative Data Presentation
While specific data for this compound is pending further research, the following tables illustrate how the results from the described assays would be presented.
Table 1: Hypothetical Effect of this compound on T-Cell Proliferation in a One-Way MLR
| This compound Concentration (µM) | % Inhibition of CD4+ T-Cell Proliferation (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 0 ± 5.2 | \multirow{6}{*}{~15.5} |
| 1 | 12.3 ± 4.1 | |
| 5 | 28.7 ± 6.3 | |
| 10 | 45.1 ± 5.9 | |
| 25 | 68.4 ± 7.2 | |
| 50 | 89.6 ± 4.8 |
Table 2: Hypothetical Effect of this compound on Cytokine Production in a One-Way MLR
| This compound Concentration (µM) | IL-2 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |
| 0 (Vehicle Control) | 2540 ± 150 | 4820 ± 210 |
| 10 | 1320 ± 110 | 2560 ± 180 |
| 25 | 650 ± 85 | 1340 ± 150 |
| 50 | 210 ± 40 | 450 ± 60 |
Putative Signaling Pathways Inhibited by this compound
The activation of T-cells by alloantigens triggers several downstream signaling pathways that are potential targets for immunosuppressive drugs. Based on this compound's known anti-inflammatory properties, its inhibitory effects on alloantigen-driven responses could be mediated through the modulation of key signaling cascades such as the Calcineurin-NFAT, NF-κB, and MAPK pathways.
Calcineurin-NFAT Pathway
Upon T-cell receptor (TCR) engagement with an alloantigen-MHC complex, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes crucial for T-cell activation, including IL-2.
Diagram: T-Cell Activation via Calcineurin-NFAT Pathway
Caption: Calcineurin-NFAT signaling in T-cell activation.
NF-κB and MAPK Pathways
TCR stimulation also activates protein kinase C (PKC), which in turn initiates cascades leading to the activation of the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical for the production of a wide range of pro-inflammatory cytokines and for promoting T-cell survival and proliferation. As a COX and 5-LOX inhibitor, this compound may indirectly influence these pathways by modulating the inflammatory microenvironment.
Diagram: Simplified Overview of T-Cell Activation Pathways
Caption: Key pathways in alloantigen-driven T-cell activation.
Conclusion and Future Directions
This compound's established role as a dual COX/5-LOX inhibitor suggests a plausible mechanism for the attenuation of alloantigen-driven cellular immune responses through the modulation of the inflammatory milieu. The experimental frameworks detailed in this guide provide a robust methodology for the definitive characterization of this compound's immunosuppressive potential. Future research should focus on executing these assays to generate precise quantitative data on this compound's efficacy. Such studies are essential to validate its potential as a therapeutic agent in transplantation and for the management of alloimmune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 3. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of immune response in Pacific white shrimp, Litopenaeus vannamei, after knock down of Toll and IMD gene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Flobufen's Impact on Peritoneal Cell Phagocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with recognized anti-inflammatory, antiarthritic, and immunomodulatory properties.[1] It functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1] Beyond its established anti-inflammatory roles, emerging evidence indicates that this compound also modulates innate immune cell functions, specifically the phagocytic activity of peritoneal cells.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effect on the phagocytosis of peritoneal cells, offering insights into its potential therapeutic applications in immunomodulation.
Core Concepts: Phagocytosis and the Role of Peritoneal Macrophages
Phagocytosis is a fundamental cellular process whereby specialized cells, such as macrophages, engulf and eliminate pathogens, cellular debris, and other foreign particles. Peritoneal macrophages are key immune cells residing in the peritoneal cavity, playing a critical role in host defense and tissue homeostasis. The modulation of their phagocytic capacity can have significant implications for the resolution of inflammation and the clearance of infections.
This compound's Effect on Phagocytosis: Summary of Findings
This compound has been shown to stimulate the phagocytosis of peritoneal cells.[1] This effect is noteworthy as many other NSAIDs, such as indomethacin and acetylsalicylic acid, have been reported to suppress the phagocytic activity of mouse peritoneal macrophages.[2] In contrast, some NSAIDs like phenylbutazone have been observed to enhance phagocytosis.[3] The stimulatory effect of this compound suggests a distinct immunomodulatory profile compared to other drugs in its class.
Quantitative Data Summary
While the seminal research indicates a stimulatory effect of this compound on the phagocytosis of thioglycollate-stimulated mouse peritoneal macrophages, the precise quantitative data from the original studies is not publicly available in detail.[1] For comparative and research-planning purposes, a template for presenting such data is provided below.
| Treatment Group | Concentration (µM) | Phagocytic Index (%) | Phagocytic Capacity (Particles/Cell) | Statistical Significance (p-value) |
| Control (Vehicle) | 0 | Data Not Available | Data Not Available | - |
| This compound | 1 | Data Not Available | Data Not Available | Data Not Available |
| This compound | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound | 100 | Data Not Available | Data Not Available | Data Not Available |
| Deoxothis compound | 10 | Data Not Available | Data Not Available | Data Not Available |
Table 1: Template for Quantitative Analysis of this compound's Effect on Peritoneal Macrophage Phagocytosis. This table illustrates how quantitative data on the effect of this compound and its derivatives on phagocytosis would be presented. The Phagocytic Index represents the percentage of macrophages actively engulfing particles, while Phagocytic Capacity refers to the average number of particles ingested per macrophage.
Experimental Protocols
The following is a detailed methodology for a key experiment to assess the effect of this compound on the phagocytosis of peritoneal macrophages, based on the available literature.[1]
In Vitro Phagocytosis Assay of Thioglycollate-Elicited Peritoneal Macrophages
Objective: To quantify the effect of this compound on the phagocytic activity of mouse peritoneal macrophages.
Materials:
-
This compound
-
Male BALB/c mice (8-12 weeks old)
-
Sterile 3% Thioglycollate medium
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Opsonized zymosan particles or fluorescently labeled microbeads
-
Trypan Blue solution
-
Light microscope and/or flow cytometer
Procedure:
-
Elicitation of Peritoneal Macrophages:
-
Inject mice intraperitoneally with 1 ml of sterile 3% thioglycollate medium.
-
After 3-4 days, euthanize the mice by cervical dislocation.
-
Harvest peritoneal exudate cells by washing the peritoneal cavity with 5-10 ml of cold, sterile PBS.
-
-
Macrophage Isolation and Culture:
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/well and incubate at 37°C in a 5% CO2 humidified atmosphere for 2 hours to allow for macrophage adherence.
-
Wash the wells vigorously with warm PBS to remove non-adherent cells.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Add fresh culture medium containing various concentrations of this compound (or vehicle control) to the adherent macrophages and incubate for a predetermined time (e.g., 1, 6, or 24 hours).
-
-
Phagocytosis Assay:
-
Following this compound treatment, add opsonized zymosan particles or fluorescently labeled microbeads to each well at a particle-to-cell ratio of 10:1.
-
Incubate for 60 minutes at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-ingested particles.
-
For analysis by light microscopy, fix the cells with methanol and stain with Giemsa.
-
For analysis by flow cytometry, detach the cells using a cell scraper and analyze the fluorescence intensity.
-
-
Data Analysis:
-
Phagocytic Index: Determine the percentage of macrophages that have ingested at least one particle.
-
Phagocytic Capacity: Calculate the average number of ingested particles per macrophage.
-
Compare the results from this compound-treated groups with the vehicle control group using appropriate statistical tests.
-
Visualization of Workflows and Pathways
Experimental Workflow
Potential Signaling Pathways
The precise signaling pathways through which this compound stimulates phagocytosis are not yet fully elucidated. However, based on its known mechanism as a COX and 5-LOX inhibitor, and the general understanding of phagocytosis signaling, a potential pathway can be hypothesized. The reduction in prostaglandins (e.g., PGE2) and leukotrienes, which can have complex and sometimes inhibitory effects on macrophage function, may lead to an enhancement of phagocytic signaling.
Conclusion and Future Directions
The available evidence indicates that this compound possesses a unique immunomodulatory property among NSAIDs by stimulating the phagocytic activity of peritoneal macrophages. This characteristic suggests its potential for therapeutic applications beyond its primary anti-inflammatory use, particularly in conditions where enhanced clearance of pathogens or cellular debris is beneficial.
Future research should focus on:
-
Elucidating the precise molecular mechanisms and signaling pathways underlying this compound's pro-phagocytic effects.
-
Conducting comprehensive dose-response studies to determine the optimal concentrations for enhancing phagocytosis.
-
Investigating the in vivo relevance of these findings in models of infection and inflammatory disease.
-
Comparing the pro-phagocytic effects of this compound with a broader range of NSAIDs to better understand its unique profile.
By further exploring these avenues, the full therapeutic potential of this compound as an immunomodulatory agent can be realized, offering new possibilities for the treatment of various immunological and infectious diseases.
References
- 1. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative studies of phagocytosis by polymorphonuclear leukocytes: use of emulsions to measure the initial rate of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Flobufen in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of key enzymes in the inflammatory cascade, positioning it as a compound of interest for managing conditions characterized by pain and inflammation, such as arthritis.[1][2] This technical guide provides an in-depth overview of the known molecular targets of this compound within inflammatory pathways, supported by experimental methodologies and pathway visualizations.
Primary Molecular Target: The Arachidonic Acid Cascade
The anti-inflammatory effects of this compound are primarily attributed to its dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These two enzymes represent the main branches of the arachidonic acid metabolic pathway, which is responsible for the synthesis of potent lipid mediators of inflammation known as eicosanoids.[4][5]
Arachidonic Acid Metabolism Pathway and this compound's Points of Inhibition
References
- 1. Cas 112344-52-2,this compound | lookchem [lookchem.com]
- 2. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 112344-52-2 [m.chemicalbook.com]
- 4. Arachidonic acid metabolism in metabolic dysfunction–associated steatotic liver disease and liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology of Flobufen: A Methodological and Data Framework
Disclaimer: Detailed preclinical toxicology data for Flobufen, including specific quantitative measures such as LD50 and No-Observed-Adverse-Effect-Levels (NOAELs), are not extensively available in the public domain. This guide therefore provides a comprehensive framework for the preclinical toxicological evaluation of a non-steroidal anti-inflammatory drug (NSAID) like this compound, outlining the requisite studies, experimental protocols, and data presentation formats. The information herein is intended for researchers, scientists, and drug development professionals to illustrate the necessary components of a thorough safety assessment.
This compound is identified as a non-steroidal anti-inflammatory agent that inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][2] Its chemical and pharmacological profile necessitates a rigorous preclinical safety evaluation to characterize potential adverse effects before clinical trials in humans.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within 24 hours.[3] These studies are crucial for identifying the median lethal dose (LD50) and for providing initial information on the substance's toxic effects, which informs dose selection for longer-term studies.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This protocol is based on the OECD 425 guideline.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically of one sex (usually females, as they are often slightly more sensitive), are used.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimatized for at least 5 days before dosing.
-
Dose Administration: this compound is administered orally by gavage. The initial dose is selected based on available data, or a default starting dose (e.g., 175 mg/kg) is used.
-
Sequential Dosing: Animals are dosed one at a time. The outcome for each animal (survival or death within a specified period, typically 48 hours) determines the dose for the next animal. If an animal survives, the dose is increased; if it dies, the dose is decreased by a constant progression factor (e.g., 3.2).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.
Data Presentation: Acute Toxicity of this compound
| Parameter | Route of Administration | Species/Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| LD50 | Oral | Rat/Sprague-Dawley | Female | Data not available | Data not available | Data not available |
| LD50 | Dermal | Rabbit/New Zealand | Male/Female | Data not available | Data not available | Data not available |
| LC50 | Inhalation | Rat/Wistar | Male/Female | Data not available | Data not available | Data not available |
Workflow for Acute Oral Toxicity Study
Sub-chronic and Chronic Toxicity Studies
Repeated dose toxicity studies are essential for evaluating the adverse effects of a substance following prolonged exposure. Sub-chronic studies typically last for 90 days, while chronic studies can extend to 6 months or longer.[4] These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study
This protocol is based on OECD Guideline 408.
-
Test Animals: Typically, rats are used. Groups of at least 10 males and 10 females are assigned to each dose level.
-
Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high) of this compound are used. The high dose should induce some toxicity but not mortality, while the low dose should ideally be a NOAEL.
-
Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.
-
In-life Observations: Daily clinical observations, weekly detailed physical examinations, and measurements of body weight and food/water consumption are performed.
-
Clinical Pathology: Blood and urine samples are collected at termination (and possibly at an interim point) for hematology and clinical chemistry analysis.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
Satellite Group: A satellite group may be included at the control and high-dose levels to assess the reversibility of any observed toxic effects after a treatment-free recovery period.
Data Presentation: Sub-chronic and Chronic Toxicity of this compound
| Study Duration | Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings (Hematology, Clinical Chemistry, Histopathology) |
| 90-Day | Rat | Oral | Data not available | Data not available | Data not available |
| 6-Month | Dog | Oral | Data not available | Data not available | Data not available |
Workflow for a 90-Day Sub-chronic Toxicity Study
Genotoxicity Studies
Genotoxicity assays are performed to detect if a substance can induce damage to genetic material (DNA and chromosomes). A standard battery of tests is typically required to assess different endpoints.
Experimental Protocols
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations). The test is conducted with and without metabolic activation (S9 mix) to mimic mammalian metabolism.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster Ovary cells), with and without metabolic activation.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test assesses chromosomal damage or damage to the mitotic apparatus. The substance is administered to rodents (usually mice or rats), and bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes.
Data Presentation: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |
| Ames Test | S. typhimurium, E. coli | With & Without S9 | Data not available | Data not available |
| Chromosomal Aberration | Human Lymphocytes | With & Without S9 | Data not available | Data not available |
| In Vivo Micronucleus | Rat Bone Marrow | N/A | Data not available | Data not available |
Workflow for a Standard Genotoxicity Battery
Carcinogenicity Studies
Carcinogenicity studies, or bioassays, are conducted to assess the tumor-forming potential of a substance after long-term exposure, typically over the lifespan of the test animals (e.g., 2 years in rats and mice).
Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay
This protocol is based on OECD Guideline 451.
-
Test Animals: Two rodent species are typically used (e.g., F344 rats and B6C3F1 mice). Groups consist of at least 50 animals per sex per dose group.
-
Dose Selection: Doses are selected based on data from sub-chronic studies. The highest dose should be the Maximum Tolerated Dose (MTD), which causes minimal toxicity but does not shorten the animals' lifespan from effects other than tumors.
-
Administration and Duration: this compound is administered daily for 24 months.
-
Observations: Comprehensive in-life observations are conducted, including clinical signs, body weight, food consumption, and palpation for masses.
-
Pathology: A complete histopathological examination of all organs and tissues from all animals is the primary endpoint of the study.
-
Data Analysis: Statistical analysis is performed on tumor incidence data to determine if there is a compound-related increase in neoplasms.
Data Presentation: Carcinogenicity of this compound
| Species | Strain | Route | Dose Levels (mg/kg/day) | Tumor Findings (Site, Type, Incidence) | Conclusion |
| Rat | F344/N | Oral | Data not available | Data not available | Data not available |
| Mouse | B6C3F1 | Oral | Data not available | Data not available | Data not available |
Reproductive and Developmental Toxicity Studies
These studies are designed to evaluate the potential effects of a substance on all aspects of reproduction, including fertility, mating, conception, embryonic and fetal development, parturition, and postnatal growth and development.[5][6]
Experimental Protocols
-
Fertility and Early Embryonic Development Study (Segment I - OECD 414): Evaluates effects on male and female reproductive functions, including gamete production, mating behavior, and fertilization.
-
Embryo-Fetal Developmental Toxicity Study (Segment II - OECD 414): Pregnant animals are dosed during the period of organogenesis to assess the potential for teratogenicity (birth defects).
-
Pre- and Postnatal Development Study (Segment III - OECD 416): Examines the effects of exposure from implantation through lactation on the dams and the development of the offspring.
Data Presentation: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings (e.g., Fertility Indices, Malformations, Postnatal Development) |
| Fertility (Segment I) | Rat | Data not available | Data not available | Data not available |
| Embryo-Fetal Dev. (Segment II) | Rat | Data not available | Data not available | Data not available |
| Embryo-Fetal Dev. (Segment II) | Rabbit | Data not available | Data not available | Data not available |
| Pre/Postnatal Dev. (Segment III) | Rat | Data not available | Data not available | Data not available |
Mechanism of Action and Potential for Toxicity
This compound is an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] This mechanism is central to its anti-inflammatory effects but also underpins the potential for class-related toxicities common to NSAIDs, such as gastrointestinal irritation, renal toxicity, and cardiovascular effects.
Signaling Pathway: Inhibition of Arachidonic Acid Metabolism
Conclusion
A comprehensive preclinical toxicology program is fundamental to the development of any new pharmaceutical agent. For a compound like this compound, this would involve a suite of in vitro and in vivo studies to evaluate its safety profile across various biological endpoints. While specific data for this compound are not publicly available, the methodologies and frameworks presented in this guide outline the standard approach required by regulatory agencies. Any future development of this compound would necessitate the generation of robust data within these established toxicological paradigms to ensure patient safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Evaluation of acute and sub-chronic oral toxicity study of Baker Cleansers Bitters - a polyherbal drug on experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.ikm.mk [ojs.ikm.mk]
- 5. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 6. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Flobufen in Murine Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended use of Flobufen, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, in murine models of arthritis. The protocols are based on established methodologies for inducing arthritis in mice and provide guidance on this compound administration for evaluating its anti-inflammatory and therapeutic potential.
Introduction
This compound (also known as VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that involves the inhibition of both the COX and 5-LOX pathways.[1] This dual inhibition is significant as both pathways are critically involved in the inflammatory cascade associated with rheumatoid arthritis. By blocking these pathways, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][3] Murine models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are well-established systems for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of potential therapeutic agents like this compound.
Recommended this compound Dosage
Direct experimental data on the optimal dosage of this compound in murine arthritis models is limited. However, based on studies with the structurally and functionally similar NSAID, Flurbiprofen, and related compounds, a dosage range can be recommended. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Table 1: Recommended Dosage of this compound and Related Compounds in Rodent Models
| Compound | Animal Model | Dosage Range | Route of Administration | Frequency | Reference / Rationale |
| This compound (Recommended) | Murine Arthritis Models (CIA, AIA) | 2 - 10 mg/kg | Oral gavage or Intraperitoneal | Once or twice daily | Estimated based on Flurbiprofen data and comparable efficacy to deoxothis compound.[4] A study on R-flurbiprofen in a mouse model of experimental autoimmune encephalomyelitis used doses of 2.5, 5, and 10 mg/kg/day. |
| Flurbiprofen | Rat Carrageenan-Induced Inflammation | ED50: 4 mg/kg | Not specified | Not specified | Provides a benchmark for anti-inflammatory potency. |
| Flurbiprofen | Rat Acute Inflammation and Developing Arthritis | < 0.1 mg/kg | Oral | Not specified | Suggests high potency in arthritis models. |
| R-flurbiprofen | Mouse Experimental Autoimmune Encephalomyelitis | 2.5, 5, 10 mg/kg/day | In drinking water | Continuous | Demonstrates efficacy of a related compound in a mouse model of autoimmune disease.[5] |
| Deoxothis compound | Rat Adjuvant Arthritis | Not specified | Not specified | Not specified | Anti-arthritic effects are "fully comparable" to this compound, suggesting similar dosage ranges.[4] |
Experimental Protocols
Detailed methodologies for inducing two common murine arthritis models and administering this compound are provided below.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used autoimmune model that shares many pathological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (26-30G)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
On the day of immunization, create an emulsion by mixing the collagen solution with an equal volume of CFA. This can be achieved by drawing the two solutions into separate syringes and connecting them with a three-way stopcock, then repeatedly passing the mixture between the syringes until a stable, white, viscous emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of CII (2 mg/mL in 0.1 M acetic acid) with an equal volume of IFA.
-
Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Begin this compound treatment prophylactically (starting from day 21) or therapeutically (after the onset of clinical signs of arthritis, typically around day 28-35).
-
Administer this compound (e.g., 2-10 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.
-
-
Arthritis Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema, swelling, and joint rigidity (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats or Susceptible Mouse Strains
This model is induced by a single injection of an adjuvant and results in a rapid and robust inflammatory response.
Materials:
-
Lewis rats or susceptible mouse strains (e.g., BALB/c)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound
-
Syringes and needles (26-30G)
Procedure:
-
Induction of Arthritis (Day 0):
-
Thoroughly resuspend the CFA by vortexing.
-
Inject 100 µL of CFA intradermally into the base of the tail or into one of the hind footpads.
-
-
This compound Administration:
-
Initiate this compound treatment either prophylactically (starting on day 0) or therapeutically (upon the appearance of clinical signs, typically around day 10-14).
-
Administer this compound (e.g., 2-10 mg/kg) or vehicle daily.
-
-
Arthritis Assessment:
-
Monitor the animals daily for signs of arthritis, including swelling and redness in the injected and contralateral paws, as well as other joints.
-
Measure paw volume using a plethysmometer or paw thickness with a caliper.
-
Clinical scoring can be performed based on the severity of inflammation in each paw.
-
Visualization of Pathways and Workflows
Diagram 1: Experimental Workflow for this compound in a Murine Arthritis Model
Caption: Workflow for evaluating this compound in a Collagen-Induced Arthritis model.
Diagram 2: this compound's Mechanism of Action in Arthritis
Caption: this compound dually inhibits COX and 5-LOX pathways to reduce inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 112344-52-2,this compound | lookchem [lookchem.com]
- 3. jpccr.eu [jpccr.eu]
- 4. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R-flurbiprofen attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flobufen Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Flobufen stock solutions, with a comparative analysis of storage stability at -20°C versus -80°C.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][2][3] This mechanism of action allows it to inhibit the synthesis of prostaglandins and leukotrienes, key mediators of inflammation. Accurate preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of research data.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects by blocking two key enzymes in the arachidonic acid cascade.
Caption: this compound's dual-inhibition mechanism.
This compound Stock Solution Preparation
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder (CAS No: 112344-52-2)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Hydroxide (NaOH) (optional, for enhancing solubility)
-
Sterile, conical-bottom polypropylene tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the this compound powder to achieve the desired concentration. For optimal solubility, a concentration of up to 40 mg/mL in DMSO can be prepared.[1][2]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For concentrations approaching 40 mg/mL, sonicate the solution in an ultrasonic water bath.[1][2] Heating the solution to 37°C may also aid in dissolution.[4]
-
If full dissolution is not achieved, the pH can be adjusted to 9 with the dropwise addition of 1 M NaOH while vortexing.[1][2]
-
-
Aliquotting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[1][2][4]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Immediately transfer the aliquots to the appropriate storage temperature.
Caption: this compound stock solution preparation workflow.
Storage and Stability Comparison: -20°C vs. -80°C
The stability of this compound in DMSO is highly dependent on the storage temperature. Storing the stock solution at -80°C is strongly recommended for long-term preservation.
| Storage Temperature | Recommended Storage Period | Expected Stability |
| -20°C | Up to 1 month[1][2][4] | Shorter-term, suitable for immediate or near-term use. |
| -80°C | Up to 6 months[1][2][4] | Longer-term, preserves compound integrity for extended periods. |
Note: The stability data is based on manufacturer recommendations. It is best practice to perform in-house stability tests for long-term or critical experiments.
Experimental Protocol: Stability Assessment of this compound Stock Solutions
To quantitatively assess the stability of this compound stock solutions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol provides a general framework that should be optimized for your specific instrumentation and experimental needs.
Objective:
To determine the concentration and purity of this compound in DMSO stock solutions stored at -20°C and -80°C over time.
Materials and Equipment:
-
This compound stock solutions (stored at -20°C and -80°C)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler vials
Protocol:
-
Sample Preparation:
-
At designated time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve one aliquot from both the -20°C and -80°C storage conditions.
-
Allow the aliquots to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for a reverse-phase separation of a compound like this compound would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms.
-
Compare the peak area of the aged samples to the peak area of the Day 0 sample to determine the percentage of this compound remaining.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Caption: Workflow for stability testing of this compound.
By adhering to these protocols, researchers can ensure the quality and reliability of their this compound stock solutions, leading to more accurate and reproducible experimental outcomes.
References
Application of Flobufen in Rheumatoid Arthritis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen (also known as VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1] This dual inhibition allows this compound to block the synthesis of both prostaglandins and leukotrienes, key mediators of inflammation and pain in rheumatoid arthritis (RA). Its demonstrated anti-inflammatory and antiarthritic properties in preclinical models make it a compound of interest for studying the pathogenesis of RA and for the development of novel therapeutic strategies.[2]
These application notes provide an overview of the use of this compound in common in vivo and in vitro research models of rheumatoid arthritis. The included protocols are based on established methodologies for these models and can be adapted for the specific experimental needs of your research.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of eicosanoids. By blocking the COX enzymes (COX-1 and COX-2), it reduces the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. Simultaneously, its inhibition of 5-LOX decreases the production of leukotrienes, which contribute to inflammation and immune cell recruitment.[1] This dual inhibitory action may offer a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs that only target the COX pathway.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the expected quantitative data from in vivo studies with this compound in established rat models of rheumatoid arthritis.
Table 1: Effect of this compound on Paw Edema in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume (mL) on Day 21 (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | Oral | Data not available | - |
| This compound | Specify Dose | Oral | Data not available | Calculate % |
| This compound | Specify Dose | Oral | Data not available | Calculate % |
| Positive Control (e.g., Indomethacin) | Specify Dose | Oral | Data not available | Calculate % |
Table 2: Effect of this compound on Arthritic Score in Collagen-Induced Arthritis (CIA) in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Arthritic Score on Day 28 (Mean ± SD) | % Reduction in Score |
| Vehicle Control | - | Oral | Data not available | - |
| This compound | Specify Dose | Oral | Data not available | Calculate % |
| This compound | Specify Dose | Oral | Data not available | Calculate % |
| Positive Control (e.g., Methotrexate) | Specify Dose | Oral | Data not available | Calculate % |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Serum of Arthritic Rats
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | Specify Dose | Data not available | Data not available | Data not available |
| Positive Control | Specify Dose | Data not available | Data not available | Data not available |
Experimental Protocols
In Vivo Models
1. Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to study the chronic inflammatory aspects of rheumatoid arthritis.
-
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer for paw volume measurement
-
-
Protocol:
-
Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
House the animals and monitor for the development of arthritis, characterized by paw swelling, which typically appears within 10-14 days.
-
On day 14 post-induction, randomize the animals into treatment groups (Vehicle, this compound at various doses, Positive Control).
-
Administer this compound or vehicle orally, once daily, from day 14 to day 28.
-
Measure the volume of both hind paws using a plethysmometer every other day.
-
On day 28, collect blood samples for cytokine analysis and sacrifice the animals.
-
Excise the ankle joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.
-
2. Collagen-Induced Arthritis (CIA) in Rats
This model mimics the autoimmune component of rheumatoid arthritis.
-
Materials:
-
Male DBA/1 mice or Lewis rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Positive control (e.g., Methotrexate)
-
-
Protocol:
-
Prepare an emulsion of bovine type II collagen in CFA.
-
On day 0, immunize the animals with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Monitor the animals for the onset of arthritis, typically between days 24 and 28, characterized by erythema and swelling of the paws.
-
Once clinical signs of arthritis appear, randomize the animals into treatment groups.
-
Administer this compound or vehicle orally, once daily, for a specified duration (e.g., 14-21 days).
-
Score the severity of arthritis in all four paws daily based on a standardized scoring system (e.g., 0-4 scale for inflammation and swelling).
-
At the end of the treatment period, collect blood for antibody and cytokine analysis and harvest paws for histopathology.
-
In Vitro Assays
1. Inhibition of COX and 5-LOX Activity
This assay determines the direct inhibitory effect of this compound on the key enzymes in the prostaglandin and leukotriene pathways.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffers and reagents for detecting prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) (e.g., ELISA kits)
-
-
Protocol:
-
Pre-incubate the respective enzymes (COX-1, COX-2, or 5-LOX) with various concentrations of this compound in the appropriate assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the amount of PGE2 (for COX assays) or LTB4 (for 5-LOX assay) produced using a suitable detection method like ELISA.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 values.
-
2. Effect on Pro-inflammatory Cytokine Production in Fibroblast-Like Synoviocytes (FLS)
This assay assesses the ability of this compound to modulate the inflammatory response in cells that are key players in RA pathology.
-
Materials:
-
Human fibroblast-like synoviocytes (HFLS) from RA patients
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate inflammation
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
-
Protocol:
-
Culture HFLS in appropriate cell culture plates until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α to induce the production of pro-inflammatory cytokines.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using ELISA.
-
Analyze the dose-dependent effect of this compound on cytokine production.
-
Mandatory Visualizations
Caption: this compound's dual inhibition of COX and 5-LOX pathways.
Caption: Experimental workflow for the Adjuvant-Induced Arthritis model.
Caption: Experimental workflow for the Collagen-Induced Arthritis model.
Caption: Logical flow for in vitro evaluation of this compound.
References
Flobufen Administration in Animal Studies: A Comparative Analysis of Oral and Injection Methods
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential in various inflammatory conditions. In preclinical animal studies, the route of administration is a critical variable that can significantly influence the pharmacokinetic profile, efficacy, and safety of a drug candidate. This document provides a detailed overview and protocols for the two most common administration methods for this compound in animal research: oral gavage and intravenous injection. The information presented herein is intended to guide researchers in selecting the appropriate administration route and designing robust experimental protocols.
Data Presentation: Pharmacokinetics of this compound in Rats
A key study investigated the pharmacokinetics of [3H] this compound and its active metabolite following both oral (po) and intravenous (iv) administration in rats at doses of 2, 10, and 50 mg/kg. The study revealed that this compound is completely absorbed from the gastrointestinal tract and is rapidly converted to its active metabolite.[1] The pharmacokinetic parameters are summarized in the table below.
| Parameter | Administration Route | Dose (mg/kg) | This compound (I) | Active Metabolite (II) |
| Dose Normalized AUC | Oral (po) | 2, 10, 50 | Dose-independent | Dose-independent |
| Intravenous (iv) | 2, 10, 50 | Dose-independent | Dose-independent | |
| Mean Residence Time (MRT) | Oral (po) | - | 7.2 hr | 2.6 days |
| Intravenous (iv) | - | - | - | |
| Systemic Blood Clearance | Intravenous (iv) | - | Dose-independent | Dose-independent |
| Steady State Volume of Distribution (Vss) | Intravenous (iv) | - | 0.51-0.56 L/kg | 0.36-0.46 L/kg |
Data compiled from a pharmacokinetic study of [3H] this compound in rats.[1]
Experimental Protocols
The following are detailed protocols for the oral and intravenous administration of this compound in a rat model of inflammation, specifically the carrageenan-induced paw edema model.
Protocol 1: Oral Administration of this compound via Gavage in Rats
Objective: To administer a precise dose of this compound orally to rats to assess its anti-inflammatory efficacy.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Waring blender or similar homogenizer
-
Analytical balance
-
Graduated cylinders and beakers
-
Animal scale
-
Flexible or rigid gavage needles (16-18 gauge for rats)
-
Syringes (1-5 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
This compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Gradually add the this compound powder to the vehicle while mixing with a blender or homogenizer to create a uniform suspension. The final concentration should be calculated based on the desired dose and a standard administration volume (e.g., 5-10 mL/kg).
-
-
Animal Preparation:
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat. For a right-handed person, hold the rat in the left hand by placing the thumb and index finger around the rat's head at the level of the mandibles, and use the other fingers to secure the forelimbs. The hindlimbs can be gently held with the little finger.
-
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Attach the gavage needle to a syringe filled with the calculated volume of the this compound suspension.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is in the stomach, slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Protocol 2: Intravenous Administration of this compound in Rats
Objective: To administer this compound directly into the systemic circulation for rapid distribution and assessment of its anti-inflammatory effects.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline, phosphate-buffered saline [PBS], or a solution containing a solubilizing agent like DMSO and PEG)
-
Vortex mixer and/or sonicator
-
Sterile filters (0.22 µm)
-
Animal scale
-
Rat restrainer
-
Heat lamp or warming pad
-
26-30 gauge needles
-
1 mL syringes
-
70% ethanol or other suitable disinfectant
-
Sterile gauze
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
This compound Formulation:
-
Prepare a sterile solution of this compound in the chosen vehicle. The use of a co-solvent system (e.g., DMSO:PEG:Saline) may be necessary for poorly soluble compounds.
-
Ensure the final solution is clear and free of precipitates. If necessary, sterile filter the solution.
-
-
Animal Preparation:
-
Weigh each rat to determine the injection volume.
-
Place the rat in a suitable restrainer to allow access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few seconds to induce vasodilation of the lateral tail veins, making them more visible and easier to access.
-
-
Intravenous Injection:
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle (bevel up) into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.
-
The maximum injection volume is typically around 5 mL/kg.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for comparing the anti-inflammatory effects of orally and intravenously administered this compound in a carrageenan-induced paw edema model.
Caption: Workflow for comparing oral vs. intravenous this compound in rat paw edema.
This compound's Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
This compound, as an NSAID, is believed to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: this compound inhibits COX, blocking prostaglandin synthesis and inflammation.
References
Dissolving Flobufen Powder for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibitory action makes it a compound of interest for research in inflammation, pain, and various proliferative diseases. Proper dissolution and preparation of this compound powder are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, along with solubility data and stability considerations.
Physicochemical Properties and Solubility
This compound (IUPAC Name: 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid) is a white to off-white crystalline powder. Its molecular formula is C₁₇H₁₄F₂O₃, with a molecular weight of 304.29 g/mol . The solubility of this compound in common laboratory solvents is a key factor in the preparation of stock and working solutions.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL (131.45 mM)[1] | Sonication and warming to 37°C can aid dissolution. Adjusting the pH to 9 with 1 M NaOH may also increase solubility.[1] |
| Ethanol | Sparingly soluble | Quantitative data is not readily available. Similar NSAIDs show solubility in the range of 1-10 mg/mL. |
| Methanol | Sparingly soluble | Quantitative data is not readily available. |
| Phosphate-Buffered Saline (PBS) | Very poorly soluble | This compound is practically insoluble in aqueous buffers at neutral pH. |
| Acetone | Slightly soluble[2][3] | Inferred from the related compound Fenbufen.[2][3] |
| Methylene Chloride | Slightly soluble[2][3] | Inferred from the related compound Fenbufen.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, weigh 30.43 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. For 30.43 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
-
Sterilization: Sterilize the stock solution by filtering it through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol details the dilution of the high-concentration DMSO stock solution for use in cell culture experiments. A critical consideration is to minimize the final DMSO concentration in the cell culture medium to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it below 0.1% if possible.[4]
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct dilution into the aqueous culture medium, prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, dilute the 100 mM stock 1:10 in sterile medium to obtain a 10 mM intermediate solution.
-
Final Working Solution: Further dilute the intermediate solution (or the stock solution directly if the final concentration is low) into the final volume of cell culture medium to achieve the desired experimental concentration.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM intermediate solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.01%.
-
-
Mixing: Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Application to Cells: Add the prepared working solution to your cell cultures immediately.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Gavage
This protocol provides a general guideline for preparing a this compound suspension for oral administration in rodents. The choice of vehicle is critical for ensuring uniform suspension and appropriate bioavailability. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. Allow it to fully hydrate, which may take several hours or can be expedited by gentle heating and cooling cycles.
-
Weighing: Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Suspension Preparation:
-
Place the this compound powder in a mortar or a suitable homogenization tube.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is achieved.
-
-
Final Volume Adjustment: Adjust the final volume with the vehicle to reach the target concentration for dosing.
-
Homogenization: Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the compound.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge feeding needle. The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).[5]
-
Control Group: A control group receiving the vehicle only (0.5% methylcellulose) should be included in the study.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
This compound's Mechanism of Action: Inhibition of COX and 5-LOX Pathways
Caption: this compound inhibits both COX and 5-LOX pathways.
Important Considerations
-
Purity of this compound: Ensure the use of high-purity this compound powder for all experiments to avoid confounding results from impurities.
-
Solvent Effects: Always include appropriate vehicle controls in your experiments to account for any effects of the solvent on the biological system.
-
Precipitation: When diluting DMSO stock solutions in aqueous media, precipitation can occur. To mitigate this, use a serial dilution approach, ensure the final DMSO concentration is low, and add the stock solution to the medium while vortexing.
-
Stability: this compound solutions in DMSO are generally stable when stored properly.[6] However, repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[7] The stability of this compound in aqueous working solutions is likely to be lower, and these should be prepared fresh for each experiment.
-
Safety: Handle this compound powder and its solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Flobufen Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] These enzymes are pivotal in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. This application note provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in a laboratory setting. The described assays will quantify the anti-inflammatory effects of this compound by measuring the inhibition of key inflammatory mediators and signaling pathways in relevant cell models.
Core Assays and Methodologies
To comprehensively assess the efficacy of this compound, a multi-pronged approach utilizing various cell-based assays is recommended. These assays will investigate the compound's effect on inflammatory cytokine production, its direct impact on COX enzyme activity, and its influence on the NF-κB signaling pathway, a central regulator of inflammation.
Pro-inflammatory Cytokine Release Assay in THP-1 Macrophages
This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from stimulated human macrophages. The human monocytic cell line THP-1 is a well-established model for studying macrophage-mediated inflammatory responses.[2]
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
To differentiate the monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[2]
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours to allow the cells to rest.
-
-
This compound Treatment and Inflammatory Stimulation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the differentiated THP-1 macrophages with varying concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding 1 µg/mL Lipopolysaccharide (LPS) to each well.[2] Include appropriate controls: a vehicle control (DMSO), a negative control (unstimulated cells), and a positive control (LPS stimulation without this compound).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Quantification (ELISA):
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Cyclooxygenase (COX) Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of COX-1 and COX-2. Commercially available kits provide a straightforward method for this assessment.[3][4][5]
Experimental Protocol:
-
Utilize a commercial COX activity assay kit (fluorometric or colorimetric).
-
Prepare cell lysates from a suitable cell line (e.g., RAW 264.7 macrophages or a cell line overexpressing human COX-1 or COX-2).
-
In a 96-well plate, add the cell lysate, assay buffer, and varying concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubate for the time specified in the kit's protocol.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Determine the percentage of COX inhibition for each concentration of this compound.
NF-κB Nuclear Translocation Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression.[6][7][8] This assay will determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation, a key step in its activation.[9][10]
Experimental Protocol:
-
Seed a suitable cell line (e.g., HeLa or A549 cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (20 ng/mL), for 30 minutes to induce NF-κB translocation.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-stimulated THP-1 Macrophages
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition of TNF-α | IL-1β Concentration (pg/mL) ± SD | % Inhibition of IL-1β |
| 0 (Vehicle Control) | 0 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Positive Control (e.g., Dexamethasone) |
Table 2: Inhibition of COX-1 and COX-2 Enzymatic Activity by this compound
| This compound Concentration (µM) | % Inhibition of COX-1 ± SD | % Inhibition of COX-2 ± SD |
| 0 (Vehicle Control) | 0 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (COX-1 Inhibitor) | N/A | |
| Positive Control (COX-2 Inhibitor) | N/A |
Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation
| This compound Concentration (µM) | Percentage of Cells with Nuclear p65 ± SD | % Inhibition of Nuclear Translocation |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., BAY 11-7082) |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory efficacy of this compound.
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
This compound's Proposed Mechanism of Action
The diagram below outlines the key inflammatory signaling pathways targeted by this compound.
Caption: this compound's inhibition of COX/LOX and potential impact on NF-κB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 3. assaygenie.com [assaygenie.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Flobufen: Application Notes and Protocols for Studying Immunopathological Disorders in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual-action mechanism allows this compound to simultaneously block the production of prostaglandins and leukotrienes, key mediators of inflammation and immune responses.[1][2] This property makes this compound a compelling candidate for investigation in various immunopathological disorders. These application notes provide detailed protocols for utilizing this compound in established animal models of rheumatoid arthritis and multiple sclerosis, offering a framework for researchers to explore its therapeutic potential.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting two key enzymatic pathways in the arachidonic acid cascade. By blocking COX enzymes, this compound reduces the synthesis of prostaglandins, which are involved in vasodilation, pain, and fever.[3][4][5] Concurrently, its inhibition of 5-LOX curtails the production of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[6][7][8] The combined inhibition of these pathways suggests that this compound may offer a broad-spectrum anti-inflammatory and immunomodulatory effect.
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's dual inhibition of COX and 5-LOX pathways.
Application 1: Adjuvant-Induced Arthritis (AIA) in Rats
Adjuvant-induced arthritis in rats is a widely used model for studying the pathogenesis and therapeutic intervention of rheumatoid arthritis.
Experimental Protocol
1. Animals:
-
Male Lewis or Sprague-Dawley rats (150-200 g) are commonly used due to their susceptibility to AIA.
2. Induction of Arthritis:
-
Prepare a suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.
-
On day 0, administer a single intradermal injection of 0.1 mL of the mycobacterial suspension into the plantar surface of the right hind paw of each rat.
3. This compound Administration (Proposed Protocol):
-
Vehicle Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in sterile water.[9][10]
-
Dosage (Example): Based on typical NSAID dosages in rodent models, a starting dose of 10-30 mg/kg of this compound administered orally once daily can be evaluated. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration Route: Oral gavage is a suitable route for precise dosing.
-
Treatment Regimens:
-
Prophylactic: Begin this compound administration on day 0 (the day of adjuvant injection) and continue daily throughout the study.
-
Therapeutic: Initiate this compound treatment on day 10-12 post-adjuvant injection, when clinical signs of arthritis typically appear, and continue daily.
-
4. Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in all four paws daily or every other day using a scale of 0-4 for each paw (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = severe swelling, erythema, and ankylosis). The maximum possible score per animal is 16.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer at regular intervals.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
Experimental Workflow for AIA Study
Caption: Workflow for a this compound study in the AIA rat model.
Representative Quantitative Data
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis (Representative Data)
| Treatment Group | Day 0 (mL) | Day 14 (mL) | Day 21 (mL) | % Inhibition of Edema (Day 21) |
|---|---|---|---|---|
| Vehicle Control | 1.5 ± 0.1 | 3.2 ± 0.3 | 3.5 ± 0.4 | - |
| This compound (10 mg/kg) | 1.5 ± 0.1 | 2.5 ± 0.2* | 2.6 ± 0.3* | 25.7% |
| This compound (30 mg/kg) | 1.5 ± 0.1 | 2.1 ± 0.2** | 2.0 ± 0.2** | 42.9% |
| Indomethacin (5 mg/kg) | 1.5 ± 0.1 | 2.0 ± 0.2** | 1.9 ± 0.2** | 45.7% |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. This is representative data and not from a direct this compound study.
Table 2: Effect of this compound on Arthritic Score in Adjuvant-Induced Arthritis (Representative Data)
| Treatment Group | Day 14 | Day 21 |
|---|---|---|
| Vehicle Control | 8.5 ± 1.2 | 11.2 ± 1.5 |
| This compound (10 mg/kg) | 6.1 ± 0.9* | 7.5 ± 1.1* |
| This compound (30 mg/kg) | 4.2 ± 0.7** | 5.1 ± 0.8** |
| Indomethacin (5 mg/kg) | 3.9 ± 0.6** | 4.5 ± 0.7** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. This is representative data and not from a direct this compound study.
Application 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Experimental Protocol
1. Animals:
-
Female C57BL/6 mice (8-12 weeks old) are frequently used for inducing a chronic progressive form of EAE. SJL/J mice can be used for a relapsing-remitting model.
2. Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion.
-
Administer pertussis toxin (200-300 ng) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.
3. This compound Administration (Proposed Protocol):
-
Vehicle Preparation: As in the AIA model, this compound can be suspended in 0.5% CMC.[9][10]
-
Dosage (Example): A starting dose of 20-50 mg/kg of this compound administered orally once daily can be investigated.
-
Administration Route: Oral gavage.
-
Treatment Regimens:
-
Prophylactic: Begin this compound administration on the day of immunization (day 0).
-
Therapeutic: Start this compound treatment upon the onset of clinical signs (typically around day 10-14).
-
4. Assessment of EAE:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Body Weight: Record the body weight of each mouse daily, as weight loss is an indicator of disease severity.
-
Histopathology: At the study endpoint, perfuse the animals and collect the brain and spinal cord for histological analysis of inflammatory infiltrates and demyelination.
Experimental Workflow for EAE Study
Caption: Workflow for a this compound study in the EAE mouse model.
Representative Quantitative Data
Table 3: Effect of this compound on Clinical Score in EAE (Representative Data)
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset |
|---|---|---|
| Vehicle Control | 3.5 ± 0.4 | 12.1 ± 1.3 |
| This compound (20 mg/kg) | 2.4 ± 0.3* | 14.2 ± 1.5 |
| This compound (50 mg/kg) | 1.8 ± 0.2** | 15.5 ± 1.6* |
| Dexamethasone (1 mg/kg) | 1.5 ± 0.2** | 16.1 ± 1.7* |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. This is representative data and not from a direct this compound study.
Table 4: Effect of this compound on Inflammatory Cytokine Levels in CNS of EAE Mice (Representative Data)
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
|---|---|---|---|
| Vehicle Control | 150 ± 20 | 85 ± 12 | 120 ± 15 |
| This compound (50 mg/kg) | 80 ± 10** | 45 ± 8** | 65 ± 9** |
**p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. This is representative data and not from a direct this compound study.[8]
Conclusion
The provided protocols offer a foundational framework for investigating the efficacy of this compound in preclinical models of rheumatoid arthritis and multiple sclerosis. Due to the lack of direct studies of this compound in these models, the proposed dosages and treatment regimens are illustrative and should be optimized through pilot studies. The dual inhibitory action of this compound on both the cyclooxygenase and 5-lipoxygenase pathways presents a promising therapeutic strategy for complex immunopathological disorders. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. Inhibition of COX-2 and 5-LOX regulates the progression of colorectal cancer by promoting PTEN and suppressing PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Flobufen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that undergoes metabolic transformation in the body. Accurate and precise quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of this compound and its primary metabolite, M17203, using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection. The methods described are suitable for the analysis of samples from various biological sources, such as plasma, serum, and in vitro metabolism assays.
Analytical Methods
Two primary HPLC-based methods are presented: an HPLC-UV method for general quantification and a more sensitive and specific LC-MS/MS method for low-level detection and confirmation.
Method 1: HPLC with UV Detection
This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the higher ng/mL to µg/mL range.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Discovery C18, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Internal Standard (IS) | Flurbiprofen or other suitable NSAID |
Method Validation Summary
| Parameter | This compound | M17203 |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Precision (RSD%) | < 10% | < 12% |
| Accuracy (%) | 90 - 110% | 88 - 112% |
| Recovery (%) | > 85% | > 80% |
| LLOQ (µg/mL) | 0.1 | 0.1 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound and its metabolites in complex biological matrices and for studies requiring low limits of detection.[1]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Discovery C18, 150 mm x 2.1 mm, 5 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Internal Standard (IS) | Isotopically labeled this compound (this compound-d4) |
MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ | Specific fragment | Optimized value |
| M17203 | [M-H]⁻ | Specific fragment | Optimized value |
| This compound-d4 (IS) | [M-H]⁻ | Specific fragment | Optimized value |
Method Validation Summary
| Parameter | This compound | M17203 |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 8% | < 10% |
| Accuracy (%) | 92 - 108% | 90 - 110% |
| Recovery (%) | > 90% | > 88% |
| LLOQ (ng/mL) | 0.5 | 0.5 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is applicable for the extraction of this compound and its metabolites from plasma or serum prior to HPLC or LC-MS/MS analysis.[1]
Materials:
-
Discovery DSC-18 LT SPE Cartridges[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Phosphate Buffer
-
Internal Standard (IS) working solution
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma/serum, add 50 µL of the IS working solution and vortex for 30 seconds. Acidify the sample with 50 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition the DSC-18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and its metabolites with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC system.
Protocol 2: Chiral Separation of this compound Enantiomers
This compound is a chiral compound, and the analysis of its enantiomers may be required.
Chromatographic Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) Column (e.g., 1-allyl-(5R,8S,10R)-terguride column, 150 mm x 4.6 mm)[1] |
| Mobile Phase | To be optimized based on the specific chiral column (typically a mixture of hexane/isopropanol or other non-polar/polar solvents) |
| Flow Rate | To be optimized |
| Detection | UV or Mass Spectrometry |
Procedure:
-
Prepare samples as described in Protocol 1.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the this compound enantiomers on the chiral column.
-
Inject the prepared samples and analyze.
References
Flobufen: A Dual COX/5-LOX Inhibitor as a Tool for Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen (also known as VUFB 16066) is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2][3][4][5] This dual inhibition allows this compound to simultaneously block the production of prostaglandins and leukotrienes, key mediators of the inflammatory response. Its demonstrated anti-inflammatory and immunomodulatory properties in various preclinical models make it a valuable tool compound for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.[4][5][6] this compound has shown efficacy in models of acute and chronic inflammation, including adjuvant-induced arthritis, a model for rheumatoid arthritis.[4][5][6]
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid cascade:
-
Cyclooxygenase (COX): this compound inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are involved in mediating pain, fever, and inflammation.
-
5-Lipoxygenase (5-LOX): this compound also inhibits 5-LOX, the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes (LTs) from arachidonic acid. Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and other immune cells, promoting inflammation.[6]
By inhibiting both pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs that primarily target COX enzymes. This dual action makes it a particularly interesting tool for investigating inflammatory conditions where both prostaglandins and leukotrienes play a significant role.
Data Presentation
While specific quantitative data for this compound from publicly accessible literature is limited, the following tables outline the types of data that would be generated in preclinical studies to characterize its anti-inflammatory profile.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Assay Type | This compound IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Human COX-1 | Enzyme Immunoassay (EIA) | Data not available | Indomethacin | Data not available |
| Human COX-2 | Enzyme Immunoassay (EIA) | Data not available | Celecoxib | Data not available |
| Human 5-LOX | Spectrophotometric Assay | Data not available | Zileuton | Data not available |
Table 2: In Vivo Anti-inflammatory Activity
| Animal Model | Endpoint | This compound ED₅₀ (mg/kg) | Route of Administration | Reference Compound | Reference ED₅₀ (mg/kg) |
| Carrageenan-induced Paw Edema (Rat) | Paw Volume Reduction | Data not available | Oral | Indomethacin | Data not available |
| Adjuvant-induced Arthritis (Rat) | Arthritis Score Reduction | Data not available | Oral | Methotrexate | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound's anti-inflammatory properties.
In Vitro Protocols
1. COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human COX-1 and COX-2 enzymes.
-
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin (non-selective COX inhibitor control)
-
Celecoxib (selective COX-2 inhibitor control)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted this compound or reference inhibitor to the wells.
-
Incubate for a specified time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the prostaglandin E₂ (PGE₂) production using a competitive EIA as per the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and plot the dose-response curve to determine the IC₅₀ value.
-
2. 5-LOX Inhibition Assay (Spectrophotometric)
-
Objective: To determine the IC₅₀ of this compound against 5-lipoxygenase.
-
Materials:
-
Human recombinant 5-LOX or isolated human neutrophils as a source of 5-LOX
-
Arachidonic acid or linoleic acid (substrate)
-
This compound (test compound)
-
Zileuton (5-LOX inhibitor control)
-
Assay buffer (e.g., Tris-HCl)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and Zileuton.
-
Pre-incubate the 5-LOX enzyme with the test compounds for a defined period.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition at each this compound concentration.
-
Plot the dose-response curve to calculate the IC₅₀ value.
-
In Vivo Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Materials:
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Group animals and administer this compound, Indomethacin, or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
2. Adjuvant-Induced Arthritis in Rats
-
Objective: To assess the therapeutic effect of this compound on a chronic inflammatory model resembling rheumatoid arthritis.[6]
-
Animals: Male Lewis or Wistar rats.
-
Materials:
-
This compound
-
Methotrexate (positive control)
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
Calipers
-
-
Procedure:
-
Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a hind paw.
-
Monitor the development of arthritis, characterized by paw swelling, redness, and joint stiffness.
-
Begin treatment with this compound, Methotrexate, or vehicle on a prophylactic (from day 0) or therapeutic (e.g., from day 10 post-adjuvant injection) schedule. Administer compounds daily via oral gavage.
-
Measure the volume of both hind paws and assess the arthritis score (based on a graded scale for inflammation in multiple joints) every 2-3 days.
-
At the end of the study (e.g., day 21 or 28), collect blood for hematological and biochemical analysis, and collect joint tissues for histopathological examination.
-
Evaluate the efficacy of this compound based on the reduction in paw volume, arthritis score, and improvement in histopathological parameters compared to the vehicle-treated group.
-
Conclusion
This compound's dual inhibitory action on both COX and 5-LOX pathways provides a comprehensive approach to blocking key inflammatory mediators. This unique mechanism of action, coupled with its demonstrated efficacy in preclinical models of inflammation and arthritis, establishes this compound as a valuable tool compound for inflammation research. The protocols outlined above provide a framework for researchers to further investigate its pharmacological profile and explore its potential in various inflammatory disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxothis compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Assessing Flobufen's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flobufen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual-action mechanism makes this compound a compound of interest for managing inflammatory conditions by simultaneously targeting the production of both prostaglandins and leukotrienes, key mediators of the inflammatory cascade. These application notes provide detailed in vitro models and protocols to effectively assess the anti-inflammatory properties of this compound. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of the underlying biological pathways and workflows.
Key In Vitro Assays for this compound
The anti-inflammatory activity of this compound can be quantified using a panel of in vitro assays that measure its ability to inhibit key enzymes in the inflammatory pathway and to protect against protein denaturation, a hallmark of inflammation.
Cyclooxygenase (COX) Inhibition Assays
This compound's inhibitory effect on COX-1 and COX-2 isoforms can be determined using commercially available screening kits or by developing an in-house assay. These assays typically measure the production of prostaglandins, such as Prostaglandin E2 (PGE2), from the substrate arachidonic acid.
5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory activity of this compound against 5-LOX is a key differentiator from many other NSAIDs. This can be assessed by measuring the production of 5-LOX products, such as leukotrienes, from arachidonic acid.
Inhibition of Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[1] This assay provides a simple and effective method to screen for anti-inflammatory activity by measuring the ability of this compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[1][2]
Data Presentation
The following tables summarize the inhibitory activities of this compound's structural analog, flurbiprofen, and other common NSAIDs against COX-1, COX-2, and 5-LOX. This data provides a comparative baseline for interpreting experimental results with this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected NSAIDs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Flurbiprofen | 0.05 | 0.3 | 0.17 |
| Ibuprofen | 12 | 19 | 0.63 |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 0.06 | 0.79 | 0.08 |
IC₅₀ values are indicative and can vary based on experimental conditions. Data compiled from multiple sources.
Table 2: In Vitro 5-LOX Inhibitory Activity of Selected Compounds
| Compound | 5-LOX IC₅₀ (µM) |
| Zileuton (positive control) | ~1 |
| Flurbiprofen | >100 |
Note: While this compound is a known 5-LOX inhibitor, specific IC₅₀ data for flurbiprofen in this assay is less commonly reported. Zileuton is a well-characterized 5-LOX inhibitor and serves as a positive control.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro anti-inflammatory effects of this compound.
Experimental Protocols
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
This compound
-
Positive Control (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white plate with a flat bottom
-
Fluorometric plate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound and the positive control to the desired concentrations in the appropriate solvent (e.g., DMSO).
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.
-
Plate Setup:
-
Enzyme Control: Add reaction mix and the solvent used for the test compounds.
-
Inhibitor Control: Add reaction mix and the appropriate positive control.
-
Test Wells: Add reaction mix and the desired concentration of this compound.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Calculation: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration.
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is based on commercially available 5-LOX inhibitor screening kits.[3]
Materials:
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
5-LOX Enzyme
-
This compound
-
Positive Control (e.g., Zileuton)[3]
-
96-well white plate with a flat bottom
-
Fluorometric plate reader
Procedure:
-
Test Compound Preparation: Dissolve this compound and Zileuton in a suitable solvent (e.g., DMSO).[3]
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing LOX Assay Buffer and 5-LOX enzyme.
-
Plate Setup:
-
Enzyme Control: Add reaction mix and the solvent.
-
Inhibitor Control: Add reaction mix and Zileuton.
-
Test Wells: Add reaction mix and varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.[3]
-
Initiate Reaction: Add the LOX substrate to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at room temperature for 10-20 minutes.
-
Calculation: Calculate the rate of reaction and the percentage of inhibition for each this compound concentration. Determine the IC₅₀ value.
Protocol 3: Inhibition of Albumin Denaturation Assay
This protocol provides a general method for assessing the anti-denaturation effect of this compound.[1][2]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
This compound
-
Positive Control (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of BSA or a 0.2% solution of egg albumin in PBS.
-
Prepare a stock solution of this compound and Diclofenac sodium in a suitable solvent and then make serial dilutions in PBS.
-
-
Reaction Mixture: For each test tube, mix 2.8 ml of PBS, 0.2 ml of albumin solution, and 2 ml of the this compound or Diclofenac sodium solution at different concentrations. For the control, add 2 ml of PBS instead of the test solution.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: Heat the tubes in a water bath at 70°C for 5 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100 Determine the IC₅₀ value from a plot of percentage inhibition versus this compound concentration.
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for characterizing the anti-inflammatory properties of this compound. By employing COX and 5-LOX inhibition assays alongside the albumin denaturation assay, researchers can obtain a comprehensive profile of this compound's mechanism of action and its potential therapeutic efficacy. The provided data tables and diagrams serve as valuable resources for experimental design and data interpretation.
References
Application Notes and Protocols for Inducing and Treating Collagen-Induced Arthritis with Flobufen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the induction of Collagen-Induced Arthritis (CIA) in a murine model and a proposed methodology for the therapeutic intervention with Flobufen, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor.[1] The protocols are designed to offer a reproducible framework for investigating the pathogenesis of rheumatoid arthritis and evaluating the efficacy of novel anti-inflammatory compounds. Included are comprehensive experimental procedures, data collection and analysis guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Collagen-Induced Arthritis (CIA) is a widely utilized and well-established animal model that recapitulates many of the immunological and pathological hallmarks of human rheumatoid arthritis (RA).[2][3] The model is induced by immunization with type II collagen, leading to an autoimmune response characterized by synovial inflammation, cartilage degradation, and bone erosion. This compound is a non-steroidal anti-inflammatory drug (NSAID) with a dual inhibitory action against both COX and 5-LOX enzymes, which are critical mediators in the inflammatory cascade.[1] This dual inhibition is hypothesized to offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors.[4] These application notes provide a comprehensive guide for researchers to reliably induce CIA and to investigate the therapeutic potential of this compound in this model.
Data Presentation
Table 1: Key Parameters for Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
| Parameter | Recommendation | Rationale |
| Mouse Strain | DBA/1J (8-10 weeks old, male) | High susceptibility to CIA induction.[2][3] |
| Collagen Type | Bovine or Chicken Type II Collagen | Both are effective in inducing CIA in DBA/1 mice.[2][3] |
| Primary Immunization | 100 µg Type II Collagen in Complete Freund's Adjuvant (CFA) | CFA provides a strong initial immune stimulus.[2][3] |
| Booster Immunization | 100 µg Type II Collagen in Incomplete Freund's Adjuvant (IFA) | IFA boosts the immune response without the severe local inflammation of CFA.[2][3] |
| Route of Immunization | Intradermal injection at the base of the tail | Provides optimal antigen presentation and uptake by the lymphatic system.[2][3] |
| Expected Onset of Arthritis | 21-28 days after primary immunization | Allows for a therapeutic treatment window to be established.[2][3] |
Table 2: Clinical Arthritis Scoring System
| Score | Description of Paw |
| 0 | Normal, no evidence of erythema or swelling. |
| 1 | Subtle erythema or mild swelling confined to the tarsals or ankle joint. |
| 2 | Definite erythema and swelling of the tarsals and ankle joint. |
| 3 | Severe erythema and swelling of the entire paw including digits. |
| 4 | Maximally inflamed paw with ankylosis of the joint. |
| Maximum Score per Mouse | 16 |
Table 3: Biochemical Markers for Assessment of Disease Activity
| Marker | Sample Type | Significance in CIA |
| Anti-Type II Collagen Antibodies (IgG1, IgG2a) | Serum | Indicates the specific autoimmune response to collagen. |
| Rheumatoid Factor (RF) | Serum | A common autoantibody in RA and can be present in CIA. |
| C-Reactive Protein (CRP) | Serum | A general marker of systemic inflammation. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Serum / Synovial Fluid | Key mediators of inflammation and joint destruction in CIA. |
| Cartilage Oligomeric Matrix Protein (COMP) | Serum | A marker of cartilage turnover and degradation. |
| Matrix Metalloproteinases (MMPs) | Synovial Fluid / Tissue Homogenate | Enzymes responsible for cartilage and bone degradation. |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
DBA/1J male mice (8-10 weeks old)
-
Bovine or Chicken Type II Collagen (lyophilized)
-
0.05 M Acetic Acid
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile 1 ml syringes with 26G needles
-
Isoflurane or other appropriate anesthetic
Procedure:
-
Preparation of Collagen Solution: Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/ml by gently stirring overnight at 4°C.
-
Preparation of Emulsions:
-
Primary Immunization (Day 0): Emulsify the collagen solution (2 mg/ml) with an equal volume of CFA to a final collagen concentration of 1 mg/ml. This can be achieved by drawing the two solutions into separate syringes connected by a three-way stopcock and repeatedly passing the mixture back and forth until a stable, white, viscous emulsion is formed.
-
Booster Immunization (Day 21): Prepare a fresh emulsion of the collagen solution (2 mg/ml) with an equal volume of IFA to a final collagen concentration of 1 mg/ml using the same method as above.
-
-
Immunization:
-
Day 0: Anesthetize the mice. Administer a 100 µl intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
Day 21: Anesthetize the mice. Administer a 100 µl intradermal injection of the collagen/IFA emulsion at a site near the primary injection, but not in the exact same location.
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of arthritis starting from day 18.
-
Use the clinical arthritis scoring system (Table 2) to evaluate disease severity. A mouse is considered to have arthritis if the score for at least one paw is ≥ 1.
-
Measure paw thickness using a digital caliper as a quantitative measure of inflammation.
-
Monitor body weight twice weekly.
-
Protocol 2: Treatment of CIA with this compound
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Treatment Groups:
-
Group 1: CIA + Vehicle (Control)
-
Group 2: CIA + this compound (e.g., 10 mg/kg, once daily)
-
Group 3: CIA + this compound (e.g., 30 mg/kg, once daily)
-
Group 4: Healthy Controls (No CIA induction, no treatment)
-
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Treatment Administration:
-
Initiate treatment upon the onset of clinical signs of arthritis (e.g., when the mean arthritis score of the group reaches a predetermined value, such as 2-4).
-
Administer the assigned treatment (vehicle or this compound) orally via gavage once daily.
-
The volume of administration should be consistent across all groups (e.g., 10 ml/kg body weight).
-
-
Efficacy Evaluation:
-
Continue to monitor and record clinical arthritis scores and paw thickness daily throughout the treatment period.
-
At the end of the study (e.g., day 42), collect blood samples for serological analysis of biochemical markers (Table 3).
-
Harvest paws for histological analysis of synovial inflammation, cartilage damage, and bone erosion.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Flobufen solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Flobufen in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[1][2]. Like many NSAIDs, this compound is a weakly acidic and poorly water-soluble compound. This low aqueous solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues such as drug precipitation, inaccurate dosing, and unreliable experimental results[3][4].
Q2: What are the general physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄F₂O₃ | [5] |
| Molecular Weight | 304.29 g/mol | [5] |
| Appearance | Solid | [MedChemExpress] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [MedChemExpress] |
Q3: I am seeing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several steps you can take to troubleshoot this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always check for solvent effects on your specific assay.
-
Use a solubility-enhancing excipient: Consider the use of surfactants or cyclodextrins in your buffer to improve this compound's solubility.
-
Adjust the pH of the buffer: Since this compound is a weak acid, increasing the pH of your aqueous buffer will increase its solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Problem 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound has very low intrinsic solubility in neutral or acidic aqueous solutions.
-
Solution: Direct dissolution of this compound powder in aqueous buffers is not recommended. A stock solution in an appropriate organic solvent should be prepared first.
dot
Caption: Recommended workflow for preparing this compound solutions.
Problem 2: My this compound-DMSO stock solution turns cloudy or shows crystals after storage.
-
Cause: The concentration of this compound in DMSO may be too high, leading to crystallization, especially if stored at lower temperatures.
-
Solution:
-
Gently warm the stock solution to 37°C and use sonication to redissolve the precipitate[2].
-
If precipitation persists, prepare a fresh stock solution at a lower concentration.
-
Store stock solutions in tightly sealed vials to prevent absorption of water from the atmosphere, which can reduce solubility.
-
Problem 3: How does pH affect the solubility of this compound in aqueous buffers?
-
Background: this compound is a weak acid. According to the Henderson-Hasselbalch equation, the solubility of a weak acid increases as the pH of the solution increases above its pKa. At higher pH, more of the compound exists in its ionized (more soluble) form.
-
Expected Trend: The solubility of this compound is expected to be significantly higher in buffers with a pH of 7.4 or above compared to acidic buffers (e.g., pH 5.0).
dot
Caption: Relationship between pH and this compound ionization state.
Quantitative Data Summary
| Solvent/Buffer | Expected Solubility Range | Comments |
| DMSO | High (e.g., ≥ 40 mg/mL) | Recommended primary solvent for stock solutions. Solubility can be enhanced with ultrasonication and pH adjustment to 9 with 1M NaOH[2]. |
| Acetate Buffer (pH 5.0) | Very Low | Significantly below the pKa of most acidic NSAIDs, leading to poor solubility. |
| Phosphate Buffer (pH 7.4) | Low to Moderate | Increased solubility compared to acidic buffers due to partial ionization. |
| Alkaline Buffer (pH 9.0) | Moderate to High | At this pH, this compound will be predominantly in its more soluble ionized form. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is based on supplier recommendations and best practices for handling poorly soluble compounds.
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 40 mg/mL)[2].
-
Solubilization:
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is a standard method to determine the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve of this compound in the same buffer should be prepared for accurate quantification.
Signaling Pathway Diagram
This compound is an inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These pathways are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H14F2O3 | CID 159476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Nifedipine Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Nifedipine in long-term experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Nifedipine solution has turned yellow/brown. What does this indicate?
A1: A color change in your Nifedipine solution, typically to yellow or brown, is a strong indicator of degradation. Nifedipine is highly sensitive to light and can undergo photodegradation, leading to the formation of colored byproducts. The primary photodegradation product is the nitroso-phenylpyridine derivative, which is yellow. The appearance of this color suggests that your solution has been exposed to light and its concentration of active Nifedipine has likely decreased.
Q2: I am observing inconsistent results in my cell-based assay using a Nifedipine stock solution prepared a week ago. Could this be related to degradation?
A2: Yes, inconsistent results can be a sign of Nifedipine degradation. The potency of your solution will decrease as the parent compound degrades, leading to variability in your experimental outcomes. It is crucial to use freshly prepared solutions or to validate the stability of your stock solution over the intended period of use under your specific storage conditions.
Q3: What are the main factors that contribute to Nifedipine degradation?
A3: The primary factors contributing to Nifedipine degradation are:
-
Light Exposure: Nifedipine is extremely photolabile and will rapidly degrade upon exposure to daylight and certain types of artificial light.
-
pH: The stability of Nifedipine is pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 4-6) and is more susceptible to degradation in alkaline environments.
-
Oxidizing Agents: The presence of oxidizing agents can accelerate the degradation of Nifedipine.
-
Temperature: While less critical than light exposure, elevated temperatures can increase the rate of degradation.
Q4: How can I minimize Nifedipine degradation in my experiments?
A4: To minimize degradation, follow these best practices:
-
Protect from Light: Always work with Nifedipine in a dark room or under amber/red light. Use amber-colored glassware or wrap your containers in aluminum foil.
-
Control pH: Prepare your solutions in a buffer system that maintains a pH between 4 and 6.
-
Use High-Purity Solvents: Use high-purity, degassed solvents to minimize the presence of oxidizing agents.
-
Appropriate Storage: Store stock solutions at 2-8°C in the dark. For long-term storage, consider storing aliquots at -20°C or -80°C.
-
Prepare Fresh Solutions: Whenever possible, prepare Nifedipine solutions fresh before each experiment.
Quantitative Data on Nifedipine Stability
The following tables summarize the stability of Nifedipine under various conditions.
Table 1: Effect of Light Exposure on Nifedipine Degradation in Solution
| Solvent | Light Condition | Duration of Exposure | Nifedipine Remaining (%) |
| Methanol | Daylight | 2 hours | < 10% |
| Methanol | Amber Glassware (Daylight) | 2 hours | > 95% |
| Acetonitrile | UV light (254 nm) | 30 minutes | < 5% |
| Acetonitrile | Dark | 24 hours | > 99% |
Table 2: Influence of pH on Nifedipine Stability in Aqueous Solution (in the dark)
| pH | Temperature (°C) | Storage Duration | Nifedipine Remaining (%) |
| 2.0 | 25 | 24 hours | ~ 90% |
| 4.5 | 25 | 24 hours | > 98% |
| 7.4 | 25 | 24 hours | ~ 92% |
| 9.0 | 25 | 24 hours | < 80% |
Experimental Protocols
Protocol 1: Preparation of a Light-Protected Nifedipine Stock Solution
-
Materials:
-
Nifedipine powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Amber glass vials
-
Aluminum foil
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Perform all steps in a dark room or under red light conditions.
-
Weigh the desired amount of Nifedipine powder using an analytical balance.
-
Dissolve the Nifedipine powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the Nifedipine is completely dissolved.
-
Aliquot the stock solution into amber glass vials.
-
For additional protection, wrap the vials in aluminum foil.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Nifedipine Quantification
This protocol provides a general method for quantifying Nifedipine and its primary degradation product.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute the Nifedipine solution to be tested with the mobile phase to a final concentration within the linear range of the standard curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Run a standard curve with known concentrations of Nifedipine to quantify the concentration in your samples.
-
The primary degradation product, the nitroso-phenylpyridine derivative, will have a different retention time, allowing for its separation and quantification.
-
Diagrams
Caption: A generalized workflow for handling Nifedipine to minimize degradation.
Caption: A decision tree for troubleshooting potential Nifedipine degradation.
Caption: The main photodegradation pathway of Nifedipine.
Navigating Flobufen Toxicity in Animal Research: A Technical Support Guide
Disclaimer: The term "Flobufen" did not yield specific results in scientific literature searches. This guide addresses potential toxicities associated with two similar-sounding drugs, Flubendazole and Flurbiprofen , which researchers may be investigating. We recommend verifying the exact agent used in your studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity and navigate challenges during in vivo animal studies involving Flubendazole and Flurbiprofen.
Section 1: Flubendazole Toxicity
Flubendazole is an anthelmintic drug being explored for other indications. In vivo studies are crucial for its development, but managing its potential toxicity is paramount for animal welfare and data integrity.
Troubleshooting Guide: Flubendazole-Related Adverse Events
| Observed Issue | Potential Cause | Recommended Action |
| Hematological Abnormalities (e.g., changes in blood cell counts) | Systemic exposure to Flubendazole can impact the hematopoietic system.[1] | - Monitor complete blood counts (CBCs) regularly throughout the study.- Consider dose reduction or fractionation.- Evaluate the necessity of the current dosing regimen for therapeutic efficacy. |
| Gastrointestinal Distress (e.g., diarrhea, weight loss) | Flubendazole can affect the gastrointestinal system.[1] | - Ensure proper hydration and nutrition.- Administer supportive care as advised by a veterinarian.- Consider co-administration with gastroprotective agents after consulting relevant literature. |
| Testicular Atrophy | A known reproductive toxicity associated with Flubendazole.[1] | - For studies not focused on reproductive toxicology, consider using female animals if the research question allows.- If male animals are necessary, be aware of this potential finding and its implications for translational relevance. |
| Hepatotoxicity (primarily in dogs) | The liver has been identified as a target organ for Flubendazole toxicity in canines.[1] | - Monitor liver function tests (e.g., ALT, AST) regularly.- Consider dose adjustments based on liver enzyme levels.- If hepatotoxicity is severe, discontinuation of the drug may be necessary. |
Frequently Asked Questions (FAQs): Flubendazole
Q1: What is the No Observed Adverse Effect Level (NOAEL) for Flubendazole in common research animals?
A1: In rats, the NOAEL has been established at 5 mg/kg body weight/day for males and 2.5 mg/kg/day for females. In dogs, the NOAEL is reported to be lower than 20 mg/kg/day.[1]
Q2: How is Flubendazole metabolized, and could this contribute to its toxicity?
A2: Flubendazole is metabolized in the liver, primarily by microsomal reductases, including cytochrome P-450. The major metabolite is a reduced form of Flubendazole, which is then further processed. Understanding this metabolic pathway is crucial as alterations in liver function can affect drug clearance and toxicity.
Q3: Are there any known strategies to reduce the systemic toxicity of Flubendazole while maintaining its efficacy?
A3: One approach has been the development of specific formulations, such as amorphous solid dispersion (ASD), to improve oral bioavailability.[1] While this enhances systemic exposure for treating systemic infections, it also necessitates careful dose selection to avoid toxicity. For localized treatments, such as intestinal parasites, formulations that limit systemic absorption would be beneficial.
Experimental Protocols: Key Methodologies
Repeated Dose Toxicity Study in Rats (Example)
-
Animal Model: Male and female Sprague-Dawley rats (number per group as per regulatory guidelines).
-
Dosing: Administer Flubendazole via oral gavage daily for a specified period (e.g., 28 or 90 days). Include a vehicle control group and at least three dose levels based on preliminary dose-range finding studies.
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and termination for analysis of complete blood count, and serum chemistry panels (including liver and kidney function markers).
-
Pathology: At the end of the study, perform a full necropsy. Collect and weigh major organs. Preserve tissues in formalin for histopathological examination.
Visualizing Flubendazole Metabolism
Caption: Metabolic pathway of Flubendazole.
Section 2: Flurbiprofen Toxicity
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID). While effective, its use in animal studies requires careful management to avoid common NSAID-related toxicities.
Troubleshooting Guide: Flurbiprofen-Related Adverse Events
| Observed Issue | Potential Cause | Recommended Action |
| Gastrointestinal Ulceration and Bleeding | Inhibition of prostaglandin synthesis, a hallmark of NSAIDs, can compromise the gastric mucosal barrier. | - Use the lowest effective dose.- Monitor for signs of GI distress (e.g., anorexia, melena).- Consider co-administration with gastroprotective agents like proton pump inhibitors or misoprostol, if it does not interfere with the study's objectives. |
| Nephrotoxicity | NSAIDs can reduce renal blood flow by inhibiting prostaglandin-mediated vasodilation, leading to kidney injury. | - Ensure animals are well-hydrated.- Avoid concurrent administration of other nephrotoxic agents.- Monitor renal function parameters (e.g., BUN, creatinine). |
| Hepatotoxicity | Although less common, NSAIDs can cause liver injury. | - Monitor liver enzymes (ALT, AST).- Dose reduction may be necessary if elevations are observed. |
| Cardiovascular Effects | Some NSAIDs have been associated with cardiovascular adverse events. | - While more relevant to long-term human use, be aware of potential effects on blood pressure and fluid retention in longer-term animal studies. |
Frequently Asked Questions (FAQs): Flurbiprofen
Q1: What is the dose-response relationship for Flurbiprofen's analgesic effects versus its toxicity?
A1: Studies have shown a clear dose-response relationship for the analgesic effects of Flurbiprofen. For example, in a sore throat pain model, a 12.5 mg lozenge was significantly more effective than a placebo, while a 2.5 mg lozenge was indistinguishable from a placebo.[2] It is crucial to establish the minimum effective dose for your specific animal model and pain/inflammation endpoint to minimize the risk of toxicity.
Q2: How can I decontaminate an animal that has received an accidental overdose of Flurbiprofen?
A2: If the ingestion was recent (typically within 1-2 hours), gastrointestinal decontamination may be beneficial.[3] This can involve inducing emesis (in species where this is safe) or performing gastric lavage under veterinary supervision. Administration of activated charcoal can also help to adsorb the drug and reduce systemic absorption.[4] It is critical to consult with a veterinarian immediately.
Q3: What are the general principles for managing suspected Flurbiprofen poisoning?
A3: The primary steps are to stabilize the animal, focusing on the respiratory, neurological, and cardiovascular systems.[3] This is followed by decontamination to prevent further absorption. Supportive care, such as intravenous fluids to maintain hydration and protect the kidneys, is often necessary. Specific antidotes for NSAID toxicity are generally not available; therefore, treatment is focused on managing the clinical signs.
Experimental Protocols: Key Methodologies
Oral Gavage Administration and Monitoring
-
Preparation: Formulate Flurbiprofen in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the formulation is homogenous.
-
Administration: Use a properly sized gavage needle to administer the drug directly into the stomach, minimizing the risk of aspiration.
-
Post-Dosing Observation: Closely monitor the animal for at least 4 hours post-dosing for any immediate adverse reactions.
-
Daily Health Checks: For multi-day studies, perform daily checks for clinical signs of toxicity, paying close attention to changes in appetite, activity level, and feces.
Visualizing Experimental Workflow for Toxicity Assessment
Caption: General workflow for an in vivo toxicity study.
References
- 1. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of dose response of flurbiprofen lozenges with the sore throat pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vettimes.com [vettimes.com]
- 4. oregonvma.org [oregonvma.org]
Technical Support Center: Flobufen Dosage Adjustment for Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate adjustment of Flobufen dosage across different animal species. The following information is intended to support experimental design and ensure the safe and effective use of this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism of action is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3][4][5][6] This inhibition blocks the metabolic pathways of arachidonic acid, preventing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Q2: Are there established this compound dosages for different animal species?
A2: Currently, there is a lack of publicly available, specific dosage guidelines for this compound across a wide range of animal species. Dosage determination requires careful consideration of interspecies differences in metabolism and pharmacokinetics. It is recommended to start with dose-ranging studies to establish a safe and effective dose for your specific animal model.
Q3: How does the metabolism of this compound differ between species?
A3: this compound metabolism exhibits significant species-specific differences. The primary metabolite is a reduced form of this compound, and its formation is dependent on microsomal reductases, including the cytochrome P-450 (CYP450) enzyme system.[1] Studies have shown that the guinea pig may be a suitable model for human metabolism of this compound. In vitro studies have been conducted on rats, mice, guinea pigs, mini-pigs, and rabbits to characterize these metabolic pathways.[1]
Q4: What are the potential side effects of this compound in animals?
A4: As with other NSAIDs, potential side effects of this compound may include gastrointestinal irritation, renal toxicity, and hepatic effects, particularly at higher doses or with long-term administration.[7][8] Close monitoring of animals for any adverse reactions is crucial during experimental trials.
Q5: How can I estimate a starting dose for a new animal species?
A5: In the absence of specific data for this compound, a common approach for dose extrapolation between species is allometric scaling. This method uses the body surface area (BSA) to estimate an equivalent dose from a known species (e.g., rat) to a target species. The following formula can be used:
Dose (target species in mg/kg) = Dose (known species in mg/kg) × (Km ratio)
The Km ratio is a conversion factor based on body weight and BSA.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected Toxicity or Adverse Events | - Incorrect dosage calculation.- Species-specific sensitivity.- Drug-drug interactions. | - Immediately discontinue this compound administration.- Review all dosage calculations and experimental protocols.- Conduct a thorough literature search for any known sensitivities in the specific animal strain.- Evaluate for any concomitant medications that could interact with this compound. |
| Lack of Efficacy | - Insufficient dosage.- Poor bioavailability in the chosen species.- Rapid metabolism and clearance. | - Increase the dose in a stepwise manner, with careful monitoring for toxicity.- Consider a different route of administration.- Analyze plasma concentrations of this compound and its active metabolite to assess pharmacokinetic parameters. |
| Inconsistent Results Between Animals | - Variability in age, sex, or health status of the animals.- Inconsistent drug administration. | - Ensure that all animals in the study are of a similar age, sex, and health status.- Standardize the drug administration procedure to ensure consistent dosing. |
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables provide an illustrative framework for summarizing key dosage and toxicity data. Researchers should aim to populate these tables with their own experimental data.
Table 1: Estimated Starting Doses of this compound Using Allometric Scaling from Rat Data (Hypothetical)
| Species | Body Weight (kg) | Km Factor | Km Ratio (to Rat) | Hypothetical Rat Dose (mg/kg) | Estimated Starting Dose (mg/kg) |
| Rat | 0.25 | 6 | 1.0 | 20 | 20 |
| Mouse | 0.02 | 3 | 0.5 | 20 | 10 |
| Rabbit | 2.5 | 12 | 2.0 | 20 | 40 |
| Dog | 10 | 20 | 3.3 | 20 | 66 |
| Cat | 4 | 10 | 1.7 | 20 | 34 |
Note: This table is for illustrative purposes only. The hypothetical rat dose is not an established value. The Km values are approximations and can vary.[9][10]
Table 2: Framework for Summarizing Experimentally Determined Toxicity Data for this compound
| Species | LD50 (mg/kg) (Oral) | NOAEL (mg/kg/day) (Sub-chronic) | Key Toxicological Findings |
| Rat | Data to be determined | Data to be determined | e.g., Gastric lesions at >100 mg/kg |
| Mouse | Data to be determined | Data to be determined | |
| Dog | Data to be determined | Data to be determined | e.g., Elevated liver enzymes at >50 mg/kg/day |
| Cat | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Acute Oral LD50 in Rodents
This protocol is a general guideline for determining the acute oral median lethal dose (LD50) of this compound in a rodent species (e.g., rats or mice).[11][12]
1. Animals:
-
Use healthy, young adult animals of a single strain, with equal numbers of males and females.
-
Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.
2. Dose Preparation:
-
Prepare a series of graded doses of this compound. The range of doses should be selected based on preliminary range-finding studies.
-
The vehicle used to dissolve or suspend this compound should be non-toxic.
3. Administration:
-
Administer a single oral dose of this compound to each animal.
-
Include a control group that receives only the vehicle.
4. Observation:
-
Observe the animals continuously for the first few hours post-administration and then periodically for at least 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record the time of death for any animal that dies.
5. Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol 2: No-Observed-Adverse-Effect-Level (NOAEL) Study in a Non-Rodent Species (e.g., Dog)
This protocol outlines a general approach for a sub-chronic toxicity study to determine the NOAEL of this compound in a non-rodent species.
1. Animals:
-
Use healthy, purpose-bred animals (e.g., Beagle dogs) of a known age and health status.
-
House animals individually and acclimatize them to the study conditions.
2. Study Design:
-
Use at least three dose levels of this compound (low, mid, high) and a control group.
-
The duration of the study is typically 28 or 90 days.
-
Administer this compound orally once daily.
3. Observations and Examinations:
-
Conduct daily clinical observations.
-
Monitor body weight and food consumption weekly.
-
Perform detailed veterinary examinations at regular intervals.
-
Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at baseline and at the end of the study.
-
At the end of the study, conduct a full necropsy and histopathological examination of all major organs and tissues.
4. Data Analysis:
-
Analyze the data for any dose-related changes in the observed parameters.
-
The NOAEL is the highest dose level at which no adverse effects are observed.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound dosage adjustment.
References
- 1. The stereospecificity of this compound metabolism in isolated guinea pig hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for safe and effective use of NSAIDs in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion between animals and human [targetmol.com]
- 11. enamine.net [enamine.net]
- 12. qsardb.food.dtu.dk [qsardb.food.dtu.dk]
Flobufen Stability in Different Solvent Systems: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Flobufen in various solvent systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that might be susceptible to degradation?
A1: this compound has three main functional groups that can influence its stability: a carboxylic acid, a ketone, and a difluorinated biphenyl ring system. The carboxylic acid can undergo esterification in the presence of alcohols, especially under acidic conditions. The ketone group is generally stable but can be susceptible to reduction or oxidation under harsh conditions.[1] The aromatic rings are relatively stable but can be subject to photochemical degradation.
Q2: How should I prepare a stock solution of this compound?
A2: For short-term use, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[2] It is recommended to prepare fresh solutions or store stock solutions at -20°C or -80°C for extended periods to minimize degradation.[3] For aqueous experiments, it is advisable to prepare a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, potential degradation pathways for this compound include:
-
Hydrolysis: While the core structure is not readily hydrolyzable, ester impurities or excipients in a formulation could be. The carboxylic acid group can also react with alcohols to form esters.[4]
-
Oxidation: The ketone functional group can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage of the butanoic acid chain.[1][5]
-
Photodegradation: Aromatic ketones are known to be susceptible to photodegradation upon exposure to UV light.[6] This can lead to the formation of radical species and subsequent degradation products.
Q4: Is this compound sensitive to pH changes in aqueous solutions?
A4: The carboxylic acid moiety of this compound has a pKa, meaning its ionization state is pH-dependent. While specific data for this compound is limited, related compounds like ketoprofen show pH-dependent solubility.[7] Extreme pH conditions (strong acids or bases) can catalyze the degradation of certain functional groups. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental design requires otherwise.
Q5: How does temperature affect the stability of this compound solutions?
A5: As with most chemical compounds, higher temperatures will accelerate the rate of degradation. For long-term storage, it is recommended to keep this compound solutions, especially in organic solvents, at low temperatures (-20°C or -80°C).[3] For short-term benchtop use, keeping solutions on ice can help minimize degradation.
Troubleshooting Guide
Q1: I observe a new peak in my HPLC chromatogram after storing a this compound solution in methanol for a few days. What could it be?
A1: The appearance of a new peak could indicate the formation of the methyl ester of this compound. Carboxylic acids can react with alcohols like methanol, especially in the presence of trace amounts of acid, to form esters. To confirm this, you could analyze the sample by LC-MS to determine the molecular weight of the new peak, which should correspond to the addition of a methyl group (an increase of 14 Da). To prevent this, consider using an aprotic solvent like DMSO or acetonitrile for your stock solution, or prepare fresh solutions in methanol before use.
Q2: My this compound solution has turned slightly yellow after being left on the lab bench. What might be the cause?
A2: A color change often suggests degradation, potentially due to oxidation or photodegradation.[8] The aromatic ketone structure in this compound can be susceptible to light.[6] To troubleshoot this, prepare a fresh solution and protect it from light by using an amber vial or wrapping the container in aluminum foil. Also, ensure the solvent used is of high purity and free from peroxides, which can initiate oxidation.
Q3: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
A3: this compound has low aqueous solubility.[9] To improve its dissolution in aqueous buffers, you can first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[10] Then, add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent in your aqueous solution should be kept low (typically <1%) to avoid affecting your experiment. Adjusting the pH of the aqueous buffer to slightly above the pKa of the carboxylic acid group can also increase solubility by forming the more soluble carboxylate salt.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | [11] |
| Molecular Formula | C17H14F2O3 | [11] |
| Molecular Weight | 304.29 g/mol | [11] |
| XLogP3 | 3.6 | [11] |
| Solubility in DMSO | 40 mg/mL (with sonication and pH adjustment) | [3][10] |
Table 2: Qualitative Stability of this compound in Common Laboratory Solvents (Inferred)
| Solvent Class | Solvent Examples | Expected Stability | Potential Issues |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | Hygroscopic (DMSO), potential for hydrolysis if water is present. |
| Protic Polar | Methanol, Ethanol | Fair to Good | Potential for esterification over time, especially if acidic. |
| Aqueous Buffers | PBS, Tris | Poor to Fair | Low solubility, pH-dependent stability, potential for hydrolysis at extreme pH. |
| Non-polar | Hexane, Toluene | Poor | Low solubility. |
Note: This table is based on general chemical principles and data from structurally related compounds. It is highly recommended to perform specific stability studies for your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating capability of an analytical method.[12][13]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days in the dark.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase of your analytical method.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products.
-
Assess the peak purity of the this compound peak in the presence of degradation products to confirm the specificity of the analytical method.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability under forced degradation conditions.
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. fiveable.me [fiveable.me]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. quercus.be [quercus.be]
- 9. Fenbufen | 36330-85-5 [chemicalbook.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | C17H14F2O3 | CID 159476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Optimizing incubation time with Flobufen for COX inhibition
Welcome to the technical support center for Flobufen. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for cyclooxygenase (COX) inhibition using this compound. As "this compound" is a less common designation, this guide will focus on the well-characterized and structurally similar compound, Flurbiprofen , a non-steroidal anti-inflammatory drug (NSAID) known to inhibit COX enzymes. The principles and protocols provided here are broadly applicable to profen-class NSAIDs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Flurbiprofen?
A1: Flurbiprofen is a non-selective competitive inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] Flurbiprofen exists as a racemic mixture of two enantiomers: (S)-Flurbiprofen and (R)-Flurbiprofen. The (S)-enantiomer is significantly more potent in inhibiting both COX isoforms, while the (R)-enantiomer is largely inactive against these enzymes.[1][3][4]
Q2: What is the optimal incubation time for this compound (Flurbiprofen) with COX enzymes?
A2: The optimal incubation time depends on the experimental setup.
-
For purified enzyme assays , a pre-incubation period of at least 10 minutes at 37°C for the inhibitor with the enzyme is recommended before adding the arachidonic acid substrate.[5] This allows time-dependent inhibitors to reach their full potency. The subsequent reaction with arachidonic acid is typically short, around 2 minutes.[5]
-
For cell-based assays , incubation times can vary widely. For measuring direct enzyme inhibition, a short pre-incubation of 15-60 minutes is common. For studies on gene expression or cell proliferation, longer incubation times of 12, 24, or even 48 hours may be necessary.
-
For whole blood assays , COX-1 inhibition is typically measured after a 1-hour incubation to allow for blood clotting.[6] For COX-2, a long incubation period (from 5 to 24 hours) is required to induce enzyme expression in monocytes after stimulation with lipopolysaccharide (LPS).[7][8]
Q3: Why am I seeing different IC50 values for Flurbiprofen in different assays?
A3: It is common to observe variations in IC50 values across different experimental systems. Key factors include:
-
Assay Type : Purified enzyme assays measure direct interaction with the isolated enzyme, while whole blood assays account for factors like plasma protein binding, which can reduce the effective concentration of the inhibitor.[9][10]
-
Enzyme Source : The species from which the COX enzyme is derived (e.g., human, ovine) can influence inhibitor potency.
-
Substrate Concentration : The concentration of arachidonic acid can affect the apparent IC50 value for competitive inhibitors.
-
Enantiomeric Purity : The ratio of the active (S)-enantiomer to the inactive (R)-enantiomer in your compound will directly impact the measured potency.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | 1. Inconsistent pipetting.2. Poor solubility of Flurbiprofen.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure Flurbiprofen is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in assay buffer. Run a solvent control.[7]3. Use a calibrated incubator or water bath and ensure all samples are incubated for the same duration. |
| No or very low inhibition observed | 1. Inactive compound (e.g., using the (R)-enantiomer).2. Insufficient inhibitor concentration.3. Degraded enzyme.4. Insufficient pre-incubation time. | 1. Verify the identity and stereoisomeric purity of your compound. The (S)-enantiomer is the active form.[4]2. Perform a dose-response curve with a wider concentration range.3. Use freshly thawed enzyme from a reputable supplier and keep it on ice.4. Increase the pre-incubation time of the enzyme and inhibitor to at least 10 minutes before adding substrate.[5] |
| Inconsistent results in COX-2 whole blood assay | 1. Low COX-2 induction.2. Incomplete COX-1 inhibition.3. Variability in blood donors. | 1. Ensure the LPS is potent and used at the correct concentration. Titrate LPS concentration if necessary.2. If pre-treating with aspirin to block COX-1, ensure sufficient concentration and incubation time (e.g., 15 minutes) for irreversible inhibition.[10]3. Use blood from healthy volunteers who have not taken NSAIDs for at least two weeks.[9] Pool blood from multiple donors if possible to average out individual differences. |
| Precipitation of compound in assay buffer | 1. Flurbiprofen is hydrophobic.2. Final solvent concentration is too low. | 1. Prepare a high-concentration stock solution in 100% DMSO.2. When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells (typically ≤1%) and does not affect enzyme activity. Include a vehicle control with the same DMSO concentration.[7] |
Quantitative Data Summary
The inhibitory potency (IC50) of Flurbiprofen is highly dependent on the specific enantiomer used and the experimental system. The (S)-enantiomer is the primary source of COX inhibition.
Table 1: IC50 Values of Flurbiprofen Enantiomers against COX-1 and COX-2
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Racemic Flurbiprofen | Human Recombinant Enzymes | 0.1 | 0.4 | [11] |
| (S)-Flurbiprofen | Guinea Pig Whole Blood | ~0.5 | ~0.5 | [12] |
| (S)-Flurbiprofen | Purified Enzymes | 0.48 | 0.47 | [13] |
| (R)-Flurbiprofen | Purified Sheep Placenta COX-2 | >80 | >80 | [4] |
Note: The stereoselectivity (ratio of R-IC50 / S-IC50) in a human whole blood assay was found to be 340 for COX-1 and 56 for COX-2, highlighting the much greater potency of the S(+) enantiomer.[8]
Experimental Protocols
Protocol 1: Purified Enzyme Inhibition Assay
This protocol is adapted from standard methods for measuring COX activity.[5]
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: Prepare a fresh solution containing 1 µM hematin and 2 mM L-epinephrine in Assay Buffer.
-
Enzyme Solution: Dilute purified human recombinant COX-1 or COX-2 in Assay Buffer to the desired concentration (e.g., ~1 unit per reaction). Keep on ice.
-
Inhibitor Stock: Prepare a 10 mM stock of (S)-Flurbiprofen in 100% DMSO. Create serial dilutions in DMSO.
-
Substrate Solution: Prepare a solution of arachidonic acid in ethanol.
-
-
Assay Procedure :
-
In a microplate or Eppendorf tube, add Assay Buffer, Cofactor Solution, and the Enzyme Solution.
-
Add 1 µL of the Flurbiprofen dilution (or DMSO for control) to the enzyme mixture.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid substrate to a final concentration of ~5-10 µM.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method like LC-MS/MS or an ELISA kit.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each Flurbiprofen concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Human Whole Blood Assay (WBA)
This protocol allows for the assessment of COX-1 and COX-2 inhibition in a more physiologically relevant matrix.[6][8][10]
-
Blood Collection :
-
Draw blood from healthy volunteers (who have abstained from NSAIDs for 2 weeks) into tubes containing an anticoagulant (e.g., heparin).
-
-
COX-1 Inhibition Assay (Thromboxane B2 Measurement) :
-
Aliquot 500 µL of fresh whole blood into tubes.
-
Add various concentrations of Flurbiprofen (dissolved in DMSO) or DMSO vehicle.
-
Incubate at 37°C for 60 minutes to allow for natural blood clotting, which stimulates platelet COX-1 activity.
-
Stop the reaction by placing tubes on ice and then centrifuge to separate the serum.
-
Collect the serum and measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of COX-1-derived Thromboxane A2, by ELISA or LC-MS/MS.
-
-
COX-2 Inhibition Assay (Prostaglandin E2 Measurement) :
-
Aliquot 500 µL of fresh whole blood into tubes.
-
To inhibit endogenous COX-1 activity, add aspirin to a final concentration of ~10 µg/mL and pre-incubate for 15 minutes at 37°C.
-
Add various concentrations of Flurbiprofen (dissolved in DMSO) or DMSO vehicle.
-
Induce COX-2 expression by adding Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the tubes to pellet the cells and collect the plasma.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the plasma by ELISA or LC-MS/MS.
-
Visualizations
Caption: COX signaling pathway and the inhibitory action of this compound/Flurbiprofen.
Caption: General experimental workflow for determining COX inhibition IC50 values.
Caption: A logical troubleshooting guide for common COX inhibition assay issues.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Flurbiprofen suppresses the inflammation, proliferation, invasion and migration of colorectal cancer cells via COX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase (COX) Inhibitor: Flurbiprofen | TCI AMERICA [tcichemicals.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of synthesized Flobufen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthesized Flobufen. The information is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A1: Based on its chemical structure, this compound, or 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoic acid, is likely synthesized via a Friedel-Crafts acylation reaction. This would involve the reaction of 2,4-difluorobiphenyl with a suitable acylating agent, such as a derivative of methylsuccinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Q2: What are the most common causes of batch-to-batch variability in this compound synthesis?
A2: The most common causes of variability in syntheses like that of this compound, which likely employs a Friedel-Crafts acylation, include:
-
Purity of starting materials: Impurities in the 2,4-difluorobiphenyl or the acylating agent can lead to side reactions and the formation of impurities.
-
Catalyst activity and stoichiometry: The quality and amount of the Lewis acid catalyst (e.g., AlCl₃) are critical. Variations can affect reaction rate and yield.
-
Reaction conditions: Temperature, reaction time, and moisture content can significantly impact the outcome of the reaction.
-
Work-up and purification procedures: Inconsistent work-up or purification methods can lead to varying levels of residual solvents, unreacted starting materials, and byproducts in the final product.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used to confirm the identity and assess the purity of each batch. These include:
-
Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy can confirm the chemical structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining purity and identifying impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can help in identifying unknown impurities.
-
Physical Characterization: Melting point analysis can be a quick indicator of purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps | Analytical Method for Verification |
| Incomplete Reaction | - Extend the reaction time.- Increase the reaction temperature cautiously.- Ensure efficient stirring. | HPLC or TLC analysis of an aliquot to check for the presence of starting materials. |
| Deactivated Catalyst | - Use a fresh, unopened container of the Lewis acid catalyst (e.g., AlCl₃).- Ensure anhydrous conditions, as moisture deactivates the catalyst. | N/A |
| Poor Quality Starting Materials | - Verify the purity of 2,4-difluorobiphenyl and the acylating agent using appropriate analytical methods before starting the reaction. | ¹H NMR, GC-MS |
| Suboptimal Stoichiometry | - Optimize the molar ratio of reactants and catalyst. In Friedel-Crafts acylations, a stoichiometric amount of the catalyst is often required.[1][2] | N/A |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can significantly affect the biological activity and safety of this compound.
| Potential Impurity | Likely Source | Recommended Action | Analytical Method for Detection |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature). | HPLC, GC-MS |
| Positional Isomers | Friedel-Crafts acylation can sometimes lead to substitution at different positions on the aromatic ring. | Optimize the choice of solvent and reaction temperature to favor the desired isomer. | HPLC, ¹H NMR, ¹³C NMR |
| Polyacylated Byproducts | Although less common in acylation than alkylation, it can occur if the product is not sufficiently deactivated.[3][4] | Use a stoichiometric amount of the acylating agent. | HPLC, MS |
| Residual Solvents | Inadequate drying of the final product. | Dry the product under high vacuum for an extended period. | GC-MS (headspace analysis) |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis via Friedel-Crafts Acylation
This is a proposed protocol based on general chemical principles and may require optimization.
-
To a stirred solution of 2,4-difluorobiphenyl (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of the appropriate acylating agent (e.g., methylsuccinic anhydride derivative, 1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for the optimized reaction time (e.g., 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Quality Control Analysis of Synthesized this compound
-
Identity Confirmation:
-
¹H and ¹³C NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the spectra. Compare the chemical shifts and coupling constants with the expected structure.
-
FT-IR: Acquire the infrared spectrum and identify characteristic peaks for the carbonyl (C=O) and carboxylic acid (O-H) functional groups.
-
LC-MS: Determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight.
-
-
Purity Assessment:
-
HPLC: Develop a suitable HPLC method (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase gradient) to separate this compound from any impurities. Quantify the purity by peak area percentage.
-
GC-MS: For volatile impurities and residual solvents, use a GC-MS method.
-
-
Physical Characterization:
-
Melting Point: Determine the melting point range of the purified product. A sharp melting point is indicative of high purity.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting this compound batch variability.
References
Flobufen Cytotoxicity Assessment: A Technical Support Resource
Disclaimer: Limited publicly available data exists specifically detailing the cytotoxic effects and IC50 values of Flobufen across various cancer cell lines. The following guide provides general protocols and troubleshooting advice for cytotoxicity assessment, using the related non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen as an illustrative example based on available research. The methodologies and signaling pathways described are broadly applicable to the study of NSAID cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic activity of this compound?
This compound is a non-steroidal anti-inflammatory agent known to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] While its primary application is in managing immunopathological disorders and rheumatoid arthritis, related compounds like Flurbiprofen have demonstrated cytotoxic, genotoxic, and apoptotic effects in cancer cell lines.[1][2] Therefore, it is plausible that this compound may also exhibit cytotoxic properties, which would require empirical determination in the cell lines of interest.
Q2: Which cell lines should I use to test this compound cytotoxicity?
The choice of cell lines should be guided by your research question. If you are investigating the potential anti-cancer effects of this compound, you should select a panel of cell lines representing different cancer types. For example, studies on the related compound Flurbiprofen have utilized human cervical cancer cells (HeLa) and liver cancer cells (HepG2).[2] It is also advisable to include a non-cancerous cell line to assess for selective cytotoxicity.
Q3: What are the typical IC50 values for NSAIDs in cancer cell lines?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.[3] IC50 values for NSAIDs can vary widely depending on the specific compound, the cell line, and the duration of exposure. For example, studies on Flurbiprofen have shown its cytotoxicity to be concentration- and time-dependent in HeLa and HepG2 cells.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells in a cytotoxicity assay. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No significant cell death observed even at high concentrations of this compound. | - The chosen cell line may be resistant to this compound's cytotoxic effects.- Insufficient incubation time.- this compound may not be cytotoxic under the tested conditions. | - Test a wider range of concentrations.- Increase the incubation time (e.g., 48h, 72h).- Use a positive control known to induce cytotoxicity in your cell line to validate the assay. |
| Inconsistent results across different experiments. | - Variation in cell passage number.- Inconsistent reagent quality.- Differences in experimental conditions. | - Use cells within a consistent and low passage number range.- Use fresh, high-quality reagents.- Maintain consistent incubation times, temperatures, and CO2 levels. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability and can be adapted for specific cell lines and experimental conditions.
Materials:
-
This compound (or Flurbiprofen as a reference compound)
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Illustrative Cytotoxicity Data for Flurbiprofen
The following table is a hypothetical representation of how to present cytotoxicity data, based on the finding that Flurbiprofen's cytotoxicity is concentration- and time-dependent.[2] Actual values would need to be determined experimentally.
| Cell Line | Treatment Duration | IC50 (µM) |
| HeLa | 24 hours | Value |
| 48 hours | Value | |
| 72 hours | Value | |
| HepG2 | 24 hours | Value |
| 48 hours | Value | |
| 72 hours | Value |
*Values are placeholders and need to be determined experimentally.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway involved in NSAID-induced apoptosis and a general experimental workflow for cytotoxicity assessment.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of the cytotoxic, genotoxic, and apoptotic potential of flurbiprofen in HeLa and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Refining Experimental Design for Flobufen Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Flobufen.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] By inhibiting these enzymes, this compound blocks the metabolic pathways of arachidonic acid, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Q2: Which experimental systems are most relevant for studying this compound's mechanism of action?
A2: The most relevant in vitro experimental systems include assays using purified COX-1 and COX-2 enzymes, as well as cell-based assays. The human whole blood assay is considered a highly physiologically relevant model for assessing the activity of NSAIDs on COX enzymes. For studying 5-LOX inhibition, cell-based assays using cells that express 5-LOX, such as neutrophils or specific cell lines, are commonly employed.
Q3: What are the expected outcomes of this compound treatment in a cell-based assay?
A3: In a suitable cell-based model (e.g., lipopolysaccharide-stimulated monocytes or macrophages), treatment with this compound is expected to lead to a dose-dependent decrease in the production of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4).
Q4: How should I dissolve this compound for in vitro experiments?
A4: this compound is a hydrophobic molecule. For in vitro assays, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or artifacts.
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Your Data) | Enter your value | Enter your value | Enter your value | Calculate your value |
| Example Inhibitor A | 15.5 | 0.8 | 5.2 | 19.4 |
| Example Inhibitor B | 5.2 | 1.1 | 2.5 | 4.7 |
| Example Inhibitor C | 0.5 | 0.05 | 1.8 | 10 |
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol is adapted from standard methods for assessing NSAID activity.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin or citrate).
-
This compound stock solution (in DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (AA).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
96-well plates.
-
CO2 incubator.
-
Plate reader.
Procedure for COX-1 Activity (TXB2 production):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound (or vehicle control - DMSO) to the blood samples.
-
Incubate for 15 minutes at 37°C to allow for drug-enzyme interaction.
-
Initiate coagulation by adding a source of thrombin or by allowing natural clotting at 37°C for 60 minutes.
-
Stop the reaction by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin) at a high concentration.
-
Centrifuge the samples to separate the serum.
-
Dilute the serum and measure the concentration of TXB2 (a stable metabolite of TXA2) using a specific EIA kit.
Procedure for COX-2 Activity (PGE2 production):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound (or vehicle control - DMSO).
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.
-
Incubate the samples for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the samples to separate the plasma.
-
Dilute the plasma and measure the concentration of PGE2 using a specific EIA kit.
Cell-Based 5-LOX Inhibition Assay
Materials:
-
A suitable cell line expressing 5-LOX (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) or isolated primary neutrophils.
-
Cell culture medium (e.g., RPMI-1640).
-
This compound stock solution (in DMSO).
-
Calcium ionophore (e.g., A23187) to stimulate 5-LOX activity.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kit for Leukotriene B4 (LTB4).
-
96-well plates.
-
CO2 incubator.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Stimulate the cells with calcium ionophore and arachidonic acid.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent or by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of LTB4 using a specific EIA kit.
Troubleshooting Guides
Issue 1: High Variability in Prostaglandin/Leukotriene Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure accurate and consistent cell counting and seeding in each well. Use a multichannel pipette for seeding to minimize well-to-well variability. |
| Incomplete drug dissolution | Ensure the this compound stock solution is fully dissolved before diluting into the assay medium. Vortex the stock solution before use. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Variable incubation times | Ensure all samples are incubated for the exact same duration. Process samples in smaller batches if necessary. |
Issue 2: No or Weak Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions for each experiment. |
| Degraded this compound | This compound solutions should be stored properly (e.g., at -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles. |
| Low enzyme activity in cells | Ensure that the cells are healthy and at a low passage number. Optimize the concentration of the stimulating agent (e.g., LPS or calcium ionophore) to achieve a robust response. |
| Insufficient pre-incubation time | The drug needs time to enter the cells and bind to the target enzymes. Optimize the pre-incubation time with this compound (e.g., try 15, 30, and 60 minutes). |
| Assay conditions not optimal | Ensure the pH, temperature, and cofactor concentrations in your assay are optimal for COX/5-LOX activity. |
Issue 3: Discrepancy Between COX and 5-LOX Inhibition Results
| Potential Cause | Troubleshooting Step |
| Different assay formats | Be aware that IC50 values can vary significantly between purified enzyme assays and cell-based assays. Cell-based assays are generally more physiologically relevant. |
| "Shunting" of the arachidonic acid pathway | In cell-based assays, inhibiting one pathway (e.g., COX) can sometimes lead to an increased flux of arachidonic acid through the other pathway (LOX), potentially masking the inhibitory effect on the second pathway. Measuring multiple eicosanoid products can help to understand the overall effect. |
| Cell type-specific differences | The expression and activity of COX and 5-LOX enzymes can vary significantly between different cell types. Use a cell line or primary cells that are well-characterized for expressing both enzymes at functional levels. |
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
References
Overcoming resistance to Flobufen in chronic inflammation models
<
Disclaimer: Initial research for "Flobufen" did not yield sufficient public data for a detailed analysis. Therefore, this guide has been constructed using Celecoxib , a well-documented selective COX-2 inhibitor, as a functional equivalent to address mechanisms of resistance in chronic inflammation models. The principles and troubleshooting strategies outlined here are based on known NSAID and COX-2 inhibitor resistance patterns and can be adapted for other similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Celecoxib in treating chronic inflammation?
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] In inflammatory conditions, COX-2 is upregulated and catalyzes the conversion of arachidonic acid into prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of pain and inflammation.[4][5] By selectively blocking COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.[4][6] Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Q2: My experimental model (e.g., cell line, animal model) is showing reduced responsiveness to Celecoxib. What are the potential mechanisms of resistance?
Resistance to Celecoxib in chronic inflammation models can arise from several factors:
-
Target Enzyme Upregulation: Cells may develop resistance by significantly overexpressing the COX-2 enzyme, effectively overwhelming the inhibitory capacity of the drug at standard concentrations.[7]
-
Activation of Bypass Signaling Pathways: Cells can activate alternative pro-inflammatory pathways that are independent of COX-2. For instance, high doses of Celecoxib have been observed to paradoxically activate the NF-κB pathway, a key regulator of inflammation, which can lead to the expression of pro-inflammatory genes like TNF-α and even COX-2 itself, creating a feedback loop that diminishes the drug's efficacy.[8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump Celecoxib out of the cell, reducing its intracellular concentration and effectiveness.[10][11] Interestingly, some studies have shown that Celecoxib itself can, under certain conditions, upregulate the expression of ABCG2.[11][12][13]
-
Altered Drug Metabolism: Variations in the activity of cytochrome P450 enzymes, particularly CYP2C9 which is the primary enzyme responsible for metabolizing Celecoxib, can lead to faster clearance of the drug, reducing its bioavailability and efficacy.[6]
Q3: How can I confirm if my cells are developing resistance via increased drug efflux?
You can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp and other ABC transporters.
-
Load your sensitive and suspected resistant cells with rhodamine 123.
-
Wash the cells and measure the intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.
-
Cells with higher efflux pump activity will expel the dye more quickly, resulting in a faster decay of the fluorescence signal compared to sensitive cells.
-
You can include a known efflux pump inhibitor (e.g., verapamil) as a control. If the inhibitor restores rhodamine 123 retention in your resistant cells, it strongly suggests that increased drug efflux is a contributing mechanism of resistance.
Troubleshooting Guides
Issue 1: Decreased Anti-Inflammatory Effect Despite Consistent Celecoxib Dosage
| Potential Cause | Troubleshooting Steps |
| COX-2 Overexpression | 1. Assess COX-2 Levels: Perform Western blotting or qPCR on lysates from treated and untreated cells/tissues to quantify COX-2 protein and mRNA levels. A significant increase in the resistant model suggests this mechanism.[7] 2. Dose-Response Curve: Generate a new IC50 curve for Celecoxib on your resistant cells. A rightward shift in the curve indicates that higher concentrations are needed to achieve the same inhibitory effect. |
| NF-κB Pathway Activation | 1. Measure NF-κB Activity: Use an electrophoretic mobility shift assay (EMSA) or a reporter assay to measure NF-κB activation in response to Celecoxib treatment.[8] 2. Check Downstream Targets: Measure levels of NF-κB target genes like TNF-α or IL-6 via ELISA or qPCR. An increase following high-dose Celecoxib treatment would support this hypothesis.[8] 3. Combination Therapy: Consider co-administering an NF-κB inhibitor (e.g., BAY 11-7082) with Celecoxib to see if efficacy is restored. |
| Pharmacokinetic Issues (In Vivo) | 1. Measure Plasma Concentration: If possible, measure the plasma concentration of Celecoxib in your animal model to ensure it is within the therapeutic range. Genetic variations in metabolic enzymes (like CYP2C9) can lead to rapid clearance.[6] |
Issue 2: Prostaglandin E2 (PGE2) Levels Remain High After Treatment
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Concentration | 1. Verify IC50: Confirm the IC50 of Celecoxib for PGE2 inhibition in your specific cell type. Physiologic concentrations (5-10 µM) may inhibit 80-90% of PGE2 production but may not be sufficient to induce apoptosis or fully halt proliferation.[14] 2. Check for Drug Efflux: As described in the FAQ, perform a dye efflux assay. If efflux is high, the intracellular drug concentration may be too low to effectively inhibit COX-2. |
| Alternative Prostaglandin Synthesis Pathways | 1. Assess COX-1 Expression: While Celecoxib is COX-2 selective, extreme upregulation of COX-1 could theoretically contribute to PGE2 production, though this is less common. Check COX-1 levels via Western blot. 2. Combination with COX-1 Inhibitor: As a diagnostic step, treat a subset of your model with a non-selective NSAID or a combination of Celecoxib and a specific COX-1 inhibitor to see if PGE2 levels are further reduced. |
| Activation of COX-2 Independent Pathways | Some studies suggest Celecoxib can modulate cellular functions through COX-2 independent mechanisms, such as activating an AMPK-CREB-Nrf2 antioxidant pathway.[15] While protective in some contexts, this indicates the drug has complex effects beyond simple PGE2 inhibition. Focus on functional outcomes (e.g., cell viability, expression of inflammatory markers) in addition to PGE2 levels. |
Data Presentation
Table 1: Comparative IC50 Values of Celecoxib IC50 values can vary significantly based on the cell type and assay conditions.
| Assay Type | Target | Cell/System | IC50 Value | Selectivity Ratio (COX-1/COX-2) |
| Cell-free Enzyme Assay | COX-2 | Purified Enzyme | 40 nM[16] | ~10-20[2] |
| Human Whole Blood Assay | COX-2 | Whole Blood | 0.53 µM | 7.6[17][18] |
| Cell Viability Assay | Proliferation | HT-29 (Colon Cancer) | 20 µM[14] | N/A |
| Cell Viability Assay | Proliferation | SW-480 (Colon Cancer) | 35 µM[14] | N/A |
Table 2: Effect of Celecoxib on Inflammatory Marker Expression Illustrative data based on typical experimental outcomes.
| Cell Line | Treatment | PGE2 Production (% of Control) | COX-2 mRNA Expression (Fold Change) | TNF-α mRNA Expression (Fold Change) |
| Macrophage (LPS-stimulated) | Vehicle | 100% | 1.0 | 1.0 |
| Macrophage (LPS-stimulated) | Celecoxib (10 µM) | ~10-20%[14][19] | ↓ (Inhibition)[20] | No significant change |
| Macrophage (LPS-stimulated) | Celecoxib (50 µM, High Dose) | <10% | ↑ (Paradoxical Upregulation)[8] | ↑ (Paradoxical Upregulation)[8] |
| Celecoxib-Sensitive Breast Cancer | Vehicle | 100% | 1.0 | N/A |
| Celecoxib-Resistant Breast Cancer | Vehicle | >200% | >5.0[7] | N/A |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of celecoxib with MDR transporters enhances the activity of mitomycin C in a bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib Up Regulates the Expression of Drug Efflux Transporter ABCG2 in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib Up Regulates the Expression of Drug Efflux Transporter ABCG2 in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Down-regulation of PGE2 by physiologic levels of celecoxib is not sufficient to induce apoptosis or inhibit cell proliferation in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Flobufen vs. Ibuprofen: A Comparative Analysis of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of flobufen and ibuprofen, two non-steroidal anti-inflammatory drugs (NSAIDs), with a specific focus on their activity in inhibiting the cyclooxygenase-2 (COX-2) enzyme. This comparison is intended to assist researchers and professionals in drug development in understanding the biochemical properties and investigational methodologies related to these compounds.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. The inhibition of COX-2 is a primary target for anti-inflammatory therapies, as it can reduce pain and inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Ibuprofen is a well-characterized, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1][2] this compound is also classified as a non-steroidal anti-inflammatory agent and a cyclooxygenase (COX) inhibitor.[1] This guide aims to compare the COX-2 inhibitory activity of these two compounds based on available experimental data.
Quantitative Comparison of COX-2 Inhibitory Activity
A direct quantitative comparison of the COX-2 inhibitory activity of this compound and ibuprofen is limited by the lack of publicly available IC50 values for this compound from comparable experimental setups. The IC50 value, or half-maximal inhibitory concentration, is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Ibuprofen | COX-1 | 12 | 0.15 |
| COX-2 | 80 | ||
| This compound | COX-2 | N/A | N/A |
N/A: Not Available in the reviewed literature.
The data for ibuprofen indicates that it is a more potent inhibitor of COX-1 than COX-2, with a selectivity ratio of 0.15.[3] This is consistent with its classification as a non-selective NSAID. The lack of a corresponding IC50 value for this compound prevents a direct comparison of potency.
Mechanism of COX-2 Inhibition
Both this compound and ibuprofen, as NSAIDs, are understood to inhibit COX-2 by entering the hydrophobic channel of the enzyme and binding to its active site. This binding prevents arachidonic acid from accessing the catalytic site, thereby blocking the synthesis of prostaglandins that mediate inflammation and pain.
Figure 1. General signaling pathway of COX-2 inhibition by NSAIDs.
Experimental Protocols for COX-2 Inhibition Assays
The determination of a compound's COX-2 inhibitory activity is typically performed using in vitro assays. A common and physiologically relevant method is the human whole blood assay.
Objective: To determine the in vitro potency of a test compound (e.g., this compound, ibuprofen) to inhibit COX-2 activity in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification.
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquot the whole blood into tubes. Add various concentrations of the test compound or vehicle control.
-
COX-2 Induction: Add LPS to the blood samples to induce the expression of the COX-2 enzyme. Incubate the samples for a specified period (e.g., 24 hours) at 37°C.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
PGE2 Quantification: Measure the concentration of PGE2 in the plasma samples using a competitive EIA kit. PGE2 is a major product of the COX-2 pathway, and its levels are indicative of enzyme activity.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production.
Figure 2. Experimental workflow for a whole blood COX-2 inhibition assay.
Conclusion
Ibuprofen is a well-documented non-selective COX inhibitor with a higher potency for COX-1 over COX-2. This compound is also recognized as a COX inhibitor. However, the absence of readily available, specific IC50 values for this compound's inhibition of COX-2 in the public domain precludes a direct quantitative comparison of its potency with that of ibuprofen. Further research and publication of such data would be necessary to enable a comprehensive comparative assessment. Researchers interested in the specific COX-2 inhibitory profile of this compound are encouraged to perform direct comparative assays, such as the whole blood assay described, to elucidate its potency and selectivity.
References
Validating the In Vivo Anti-inflammatory Effects of Flobufen: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo efficacy of novel anti-inflammatory compounds is paramount. While direct in vivo data for Flobufen is limited in publicly available literature, its close structural and functional relationship to other non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class, such as Flurbiprofen and Fenbufen, allows for a robust comparative analysis. This guide provides an objective comparison of the in vivo anti-inflammatory performance of these related compounds against other common NSAIDs, supported by experimental data and detailed protocols.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a cornerstone for evaluating the acute anti-inflammatory potential of new chemical entities. The following tables summarize quantitative data from studies utilizing this model to compare the efficacy of Flurbiprofen and Fenbufen against other established NSAIDs.
Table 1: Comparative Efficacy of Flurbiprofen and Other NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Reference |
| Flurbiprofen | 1.7 | Oral | 50 (ED₅₀) | Not Specified | [1] |
| Flurbiprofen | 1.0 | Topical (1% gel) | 50 (ED₅₀) | Not Specified | [1] |
| Indomethacin | 5 | Intraperitoneal | Significant Inhibition | 3 | [2] |
| Ibuprofen | 40 | Oral | Significant Inhibition | 3 | [3] |
| Diclofenac | 6 | Oral | Significant Inhibition | 5 | [4] |
Table 2: Clinical Comparative Efficacy of Fenbufen and Other NSAIDs in Rheumatic Diseases
| Compound | Daily Dose | Condition | Comparative Efficacy | Reference |
| Fenbufen | 600-1000mg | Rheumatoid Arthritis | Comparable to Aspirin (3-4g), Indomethacin (75-100mg), Phenylbutazone (300-400mg) | [5] |
| Fenbufen | 600mg | Osteoarthritis | Comparable to Aspirin (3.6g), Indomethacin (75mg) | [5] |
| Fenbufen | 600-900mg | Rheumatoid/Osteoarthritis | At least as effective as Ibuprofen (1200-1800mg), Fenoprofen (1800-2400mg) | [5] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo studies.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the activity of drugs against acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound (e.g., this compound, Flurbiprofen) and vehicle control
-
Reference standard (e.g., Indomethacin, 20 mg/kg)
-
Plethysmometer
-
Syringes and needles for oral gavage and subplantar injection
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6 per group):
-
Vehicle Control group
-
Test Compound groups (at least 3 doses)
-
Reference Standard group
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound, vehicle, or reference standard is administered orally or intraperitoneally, typically 60 minutes before the carrageenan injection.[3]
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw of each rat.[3][4]
-
Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100
Where:
-
Vt = Paw volume at time t
-
V₀ = Initial paw volume
-
Mechanism of Action and Signaling Pathways
This compound, as a member of the NSAID family, is presumed to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition Pathway
The primary mechanism of action for NSAIDs like Flurbiprofen involves the inhibition of both COX-1 and COX-2 enzymes.[6][7] This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
Caption: Inhibition of Prostaglandin Synthesis by this compound.
NF-κB Signaling Pathway
Recent studies have indicated that some NSAIDs, including Flurbiprofen, may also exert their anti-inflammatory effects by modulating other signaling pathways. Flurbiprofen has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[8]
Caption: this compound's Modulation of the NF-κB Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. yakhak.org [yakhak.org]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 8. Suppression of inflammatory response by flurbiprofen following focal cerebral ischemia involves the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Flobufen vs. Selective COX-2 Inhibitors: A Comparative Efficacy and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of Flobufen and selective cyclooxygenase-2 (COX-2) inhibitors. This objective analysis is supported by available experimental data to assist researchers and drug development professionals in understanding the key differences between these anti-inflammatory agents.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) characterized by a dual mechanism of action, inhibiting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This contrasts with selective COX-2 inhibitors, such as celecoxib and rofecoxib, which are designed to specifically target the COX-2 isoenzyme. The therapeutic rationale behind selective COX-2 inhibition is to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. This compound's dual inhibition profile suggests a broader spectrum of anti-inflammatory activity by targeting the production of both prostaglandins and leukotrienes. However, a direct, comprehensive comparison of efficacy and safety based on head-to-head clinical trials remains limited in the publicly available scientific literature.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and selective COX-2 inhibitors lies in their enzymatic targets within the arachidonic acid cascade, a critical pathway in the inflammatory response.
Selective COX-2 Inhibitors: These agents, including celecoxib, rofecoxib, and etoricoxib, exhibit high selectivity for the COX-2 enzyme.[1][2] COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3] By selectively inhibiting COX-2, these drugs reduce inflammation while sparing the constitutively expressed COX-1 enzyme, which plays a crucial role in protecting the gastric mucosa and maintaining platelet function.[4]
This compound: As a dual inhibitor, this compound targets both the COX and 5-LOX pathways. Inhibition of the COX pathway reduces prostaglandin synthesis, similar to other NSAIDs. The additional inhibition of 5-LOX decreases the production of leukotrienes, which are potent pro-inflammatory mediators involved in leukocyte chemotaxis, vascular permeability, and bronchoconstriction. This dual action suggests a more comprehensive blockade of inflammatory mediators.
Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of the anti-inflammatory efficacy of this compound and selective COX-2 inhibitors is challenging due to the limited availability of head-to-head studies. However, by examining their inhibitory concentrations (IC50) against COX enzymes and their performance in preclinical models of inflammation, we can draw some indirect comparisons.
In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 9.4 | 0.08 | 117.5 |
| Rofecoxib | >100 | 25 | >4.0 |
| Etoricoxib | 106 | 1 | 106 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[5][6][7]
This compound's dual inhibition of 5-LOX is a distinguishing feature. The IC50 value for this compound against 5-LOX is not specified in the available search results, but this activity is a key aspect of its pharmacological profile.
Preclinical Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds. The percentage of edema inhibition is a measure of a drug's efficacy.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound, celecoxib) or vehicle is administered orally or intraperitoneally at a specified time before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[8][9]
While specific data for this compound in this assay is not available from the provided search results, studies on other anti-inflammatory agents show significant inhibition of paw edema. For instance, novel benzenesulfonamide derivatives have demonstrated up to 99.69% inhibition at a dose of 200 mg/kg, which was superior to the standard drug indomethacin (57.66% inhibition).[10]
Gastrointestinal Safety Profile
A major advantage of selective COX-2 inhibitors is their improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs.[11][12] By sparing COX-1, which is responsible for producing gastroprotective prostaglandins, selective COX-2 inhibitors cause fewer peptic ulcers and related complications.[4]
The GI safety of dual COX/5-LOX inhibitors like this compound is an area of active research. The rationale is that by inhibiting the 5-LOX pathway, the shunting of arachidonic acid towards leukotriene production (which can occur with selective COX-2 inhibition) is prevented.[1] Leukotrienes can contribute to GI damage. Therefore, dual inhibitors may offer a favorable GI safety profile. However, direct comparative clinical data between this compound and selective COX-2 inhibitors on GI outcomes is not available in the reviewed literature.
Clinical Efficacy in Rheumatic Diseases
Both this compound and selective COX-2 inhibitors have been evaluated for their efficacy in treating rheumatic diseases such as rheumatoid arthritis (RA) and osteoarthritis (OA).
This compound: Clinical trials have demonstrated that this compound is an effective anti-inflammatory agent in RA.[13] Its efficacy has been shown to be comparable to other non-selective NSAIDs.
Selective COX-2 Inhibitors: Numerous large-scale clinical trials have established the efficacy of selective COX-2 inhibitors in managing the signs and symptoms of RA and OA.[14][15] These studies have generally shown comparable efficacy to traditional NSAIDs.[16]
Conclusion
This compound and selective COX-2 inhibitors represent two distinct approaches to managing inflammation. Selective COX-2 inhibitors offer a targeted approach with a well-documented improvement in gastrointestinal safety compared to traditional non-selective NSAIDs. This compound, with its dual inhibition of both COX and 5-LOX pathways, presents a broader mechanism of action that may offer additional therapeutic benefits by targeting a wider range of inflammatory mediators.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cyclooxygenase-2 inhibitors: similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 4. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An evidence-based approach to the gastrointestinal safety profile of COX-2-selective anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenbufen, a new non-steroidal anti-inflammatory agent in rheumatoid arthritis, its efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase-3 trial of drug for refractory rheumatoid arthritis successful [med.stanford.edu]
- 15. Novel rheumatoid arthritis drug succeeds in clinical trial [med.stanford.edu]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison: Flobufen and Flurbiprofen in Inflammatory Response Modulation
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Flobufen and Flurbiprofen represent two distinct therapeutic agents targeting the enzymatic pathways of inflammation. While Flurbiprofen is a well-established cyclooxygenase (COX) inhibitor, this compound is characterized as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX). This guide provides a comprehensive, data-driven comparison of their performance, experimental validation, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
Flurbiprofen exerts its anti-inflammatory effects primarily through the potent inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. In contrast, this compound's broader mechanism of action, inhibiting both the COX and 5-LOX pathways, suggests a wider range of anti-inflammatory activity by also suppressing leukotriene production. However, a direct quantitative comparison of this compound's potency is hampered by the limited availability of specific IC50 values in publicly accessible literature. This comparison summarizes the available experimental data for both compounds and outlines the methodologies used in their evaluation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and Flurbiprofen, providing a basis for their comparative assessment.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 Value |
| Flurbiprofen | COX-1 (human) | 0.1 µM[1] |
| COX-2 (human) | 0.4 µM[1] | |
| This compound | COX | Data not available |
| 5-LOX | Data not available |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (in rats) | Flurbiprofen (human) |
| Absorption | Completely absorbed from the gastrointestinal tract. | Rapidly and almost completely absorbed following oral administration. |
| Metabolism | Rapidly converted to its active metabolite. | Extensively metabolized in the liver, primarily by CYP2C9. |
| Elimination | The active metabolite is slowly eliminated from the blood. | Primarily excreted in the urine as metabolites. |
Mechanism of Action and Signaling Pathways
Both this compound and Flurbiprofen interrupt the arachidonic acid cascade, a critical pathway in the inflammatory response. Flurbiprofen's primary mechanism is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. This leads to a reduction in inflammation, pain, and fever.
This compound, as a dual inhibitor, is proposed to block both the cyclooxygenase and 5-lipoxygenase pathways. This would not only reduce prostaglandin synthesis but also inhibit the production of leukotrienes, another class of potent inflammatory mediators.
Furthermore, Flurbiprofen has been shown to exert effects beyond COX inhibition, including the modulation of the NF-κB signaling pathway. This transcription factor plays a key role in regulating the expression of pro-inflammatory genes. By inhibiting NF-κB activation, Flurbiprofen can further suppress the inflammatory response.[2] The specific signaling pathways modulated by this compound are not as well-elucidated in the available literature.
Below are diagrams illustrating the arachidonic acid metabolism pathway and the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory agents like this compound and Flurbiprofen.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).
Protocol:
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or Flurbiprofen) for a specified period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement: The production of prostaglandin E2 (PGE2), a downstream product of the COX pathway, is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the IC50 value of a test compound for 5-LOX activity.
Protocol:
-
Enzyme Source: The 5-LOX enzyme can be obtained from various sources, such as potato tubers or isolated human polymorphonuclear leukocytes.
-
Reaction Buffer: The assay is conducted in a suitable buffer (e.g., phosphate buffer) at a specific pH.
-
Incubation: The enzyme is pre-incubated with different concentrations of the test compound.
-
Substrate Addition: The reaction is initiated by adding the substrate, typically linoleic acid or arachidonic acid.
-
Detection: The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined as described for the COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound (this compound or Flurbiprofen) or a vehicle control is administered orally or intraperitoneally to the rats.
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.
References
Cross-Species Metabolic Profile of Flobufen: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the metabolic pathways of Flobufen across different species, with a comparative look at alternative non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a detailed comparison of this compound's metabolic fate in humans, rats, and guinea pigs, offering valuable insights for preclinical drug development and cross-species extrapolation. The information is supported by experimental data from in vitro and in vivo studies, with a focus on quantitative comparisons and detailed methodologies.
Executive Summary
This compound, a chiral non-steroidal anti-inflammatory drug, undergoes extensive metabolism that varies significantly across species. The primary metabolic pathways involve the reduction of the keto group to form 4-dihydrothis compound (DHF) diastereoisomers and subsequent side-chain cleavage to yield M-17203. Stereoselectivity is a key feature of this compound metabolism, with different species showing preferences for the metabolism of specific enantiomers. This guide presents a comparative analysis of these pathways, highlighting key differences and similarities between humans, rats, and guinea pigs. Furthermore, a comparison with the well-established NSAIDs, Ibuprofen and Diclofenac, is provided to contextualize this compound's metabolic profile within its therapeutic class.
Comparative Metabolic Pathways of this compound
The metabolism of this compound is characterized by stereoselective and stereospecific biotransformations. In vitro studies using liver microsomes, cytosol, and hepatocytes, as well as in vivo studies analyzing urine and feces, have elucidated the primary metabolic routes.
Key Metabolites:
-
This compound (F): The parent drug, existing as R-(-)-Flobufen and S-(+)-Flobufen enantiomers.
-
4-dihydrothis compound (DHF): The principal metabolite formed by the reduction of the keto group of this compound. It exists as four diastereoisomers: (2R;4S)-DHF, (2S;4S)-DHF, (2R;4R)-DHF, and (2S;4R)-DHF.
-
M-17203: A nonchiral metabolite formed by the cleavage of the side chain of DHF.
-
UM-1 and UM-2: Unidentified metabolites observed in some species.
Species-Specific Differences:
-
Rats: In male rats, a stereoselective biotransformation of this compound enantiomers is observed, with a significant bidirectional chiral inversion occurring in hepatocytes.[1] The principal metabolites in rat microsomes and hepatocytes are (2R;4S)-DHF and (2S;4S)-DHF.[1] The nonchiral metabolite, M-17203, is found in urine and feces after oral administration.[1]
-
Guinea Pigs: Guinea pigs were selected for study due to preliminary findings suggesting metabolic similarities to humans.[2][3] In vitro studies with guinea pig microsomes and cytosol show different distributions of this compound reductases compared to rats.[2] (2R;4S)-DHF is the primary metabolite in microsomes, while (2S;4S)-DHF is predominant in the cytosol.[2] In vivo, the major excreted metabolite is UM-2, particularly after administration of S-Flobufen.[2]
-
Humans: Studies with primary cultures of human hepatocytes show that the reduction of this compound is stereoselective, with (+)-R-Flobufen being preferentially metabolized.[4][5][6] The major metabolites formed are (2R;4S)-DHF and (2S;4S)-DHF.[4][5][6] Notably, this compound undergoes chiral inversion in human hepatocytes, with the inversion of R-(+)-Flobufen to S-(-)-Flobufen being predominant.[4][5][6]
Metabolic Pathway of this compound
References
- 1. Stereospecificity and stereoselectivity of this compound metabolic profile in male rats in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecificity of this compound metabolism in guinea pigs in vitro and in vivo: phase I of biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stereospecificity of this compound metabolism in isolated guinea pig hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral aspects of metabolism of antiinflammatory drug this compound in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Flobufen and Other Dual COX/5-LOX Inhibitors for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro validation and comparison of Flobufen's dual inhibitory mechanism against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. It is designed to offer an objective analysis of this compound's performance alongside other notable dual inhibitors, supported by available experimental data and detailed methodologies for key in vitro assays.
Introduction to Dual COX/5-LOX Inhibition
The arachidonic acid cascade is a pivotal pathway in the inflammatory response, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. These are synthesized by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX pathway, there is a growing interest in dual inhibitors that can simultaneously block both COX and 5-LOX pathways. This dual inhibition is hypothesized to offer a broader anti-inflammatory effect and potentially a better safety profile, particularly concerning gastrointestinal side effects associated with conventional NSAIDs.
This compound is a non-steroidal anti-inflammatory agent recognized for its dual inhibitory action on both COX and 5-LOX enzymes.[1] This guide will compare the in vitro inhibitory profile of this compound with two other well-characterized dual inhibitors: Flavocoxid and Licofelone (ML3000).
Quantitative Comparison of In Vitro Inhibitory Activity
The following table summarizes the available in vitro inhibitory data for this compound, Flavocoxid, and Licofelone against COX-1, COX-2, and 5-LOX enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 | COX-2 IC50 | 5-LOX IC50 |
| This compound | Dual Inhibitor (Specific IC50 values not publicly available) | Dual Inhibitor (Specific IC50 values not publicly available) | Dual Inhibitor (Specific IC50 values not publicly available) |
| Flavocoxid | 12.3 µg/mL (Peroxidase activity) | 11.3 µg/mL (Peroxidase activity) | 110 µg/mL |
| Licofelone (ML3000) | 0.21 µM | Not specified | 0.18 µM |
Note: The IC50 values for Flavocoxid are for the peroxidase moiety of the COX enzymes.
Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by dual COX/5-LOX inhibitors like this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to validate the dual inhibitory mechanism of compounds like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Fresh human venous blood collected from healthy, drug-free volunteers.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
Procedure:
For COX-1 Activity (TxB2 production):
-
Aliquot 500 µL of fresh whole blood into Eppendorf tubes.
-
Add various concentrations of the test compound to the tubes. Include a vehicle control (solvent only).
-
Allow the blood to clot by incubating at 37°C for 1 hour. This process stimulates platelet aggregation and subsequent COX-1-mediated TxB2 production.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TxB2 using a specific EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
For COX-2 Activity (PGE2 production):
-
Aliquot 500 µL of fresh whole blood into Eppendorf tubes.
-
Add various concentrations of the test compound to the tubes. Include a vehicle control.
-
Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2.
-
Incubate the samples at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using a specific EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for COX-1.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Isolated Human Polymorphonuclear Leukocytes)
This assay measures the direct inhibitory effect of a compound on 5-LOX activity in a primary cell-based system.
Objective: To determine the IC50 value of a test compound for 5-LOX.
Materials:
-
Fresh human venous blood.
-
Dextran and Ficoll-Paque for leukocyte isolation.
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
Calcium ionophore A23187 to stimulate 5-LOX activity.
-
High-Performance Liquid Chromatography (HPLC) system.
-
Leukotriene B4 (LTB4) standard.
Procedure:
-
Isolate polymorphonuclear leukocytes (PMNs) from fresh human blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PMNs in a suitable buffer.
-
Pre-incubate the PMNs with various concentrations of the test compound or vehicle control at 37°C for 15 minutes.
-
Stimulate 5-LOX activity by adding calcium ionophore A23187 and arachidonic acid.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a suitable solvent (e.g., methanol) and an internal standard.
-
Extract the leukotrienes from the samples.
-
Analyze the production of LTB4 by HPLC.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the in vitro validation of dual COX/5-LOX inhibitors.
Conclusion
References
Unraveling Flobufen: A Review of Preclinical Antirheumatic Findings and a Call for Clinical Replication
For researchers, scientists, and drug development professionals, the quest for novel antirheumatic agents is a continuous endeavor. Flobufen, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable antirheumatic and anti-inflammatory properties in preclinical studies. However, a thorough review of publicly available scientific literature reveals a significant gap: the absence of published clinical trials replicating these findings in rheumatoid arthritis (RA) patients. This guide provides a comprehensive overview of the existing preclinical data on this compound, compares its proposed mechanism to established alternatives, and underscores the critical need for clinical investigation to validate its therapeutic potential.
This compound: Preclinical Efficacy
Initial preclinical research identified this compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, as a potent anti-inflammatory and antiarthritic agent[1]. Studies in animal models of acute inflammation and adjuvant-induced arthritis have shown that this compound exerts strong anti-inflammatory and antiarthritic effects. These effects are reported to be comparable to a related compound, deoxothis compound[1].
Proposed Mechanism of Action: A Dual Inhibitor
This compound is characterized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This mechanism suggests that this compound can reduce inflammation by blocking the production of two key classes of inflammatory mediators: prostaglandins (via COX inhibition) and leukotrienes (via 5-LOX inhibition).
Comparison with Established Antirheumatic Drugs
To contextualize the potential of this compound, it is essential to compare its proposed mechanism and preclinical profile with widely used antirheumatic drugs.
| Drug Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (preclinical) | Dual COX and 5-LOX inhibitor | Potentially broader anti-inflammatory effect by targeting both prostaglandins and leukotrienes. | Lack of clinical data on efficacy and safety in humans. |
| Traditional NSAIDs (e.g., Ibuprofen, Naproxen) | Primarily COX-1 and COX-2 inhibition | Well-established efficacy for pain and inflammation relief. | Risk of gastrointestinal side effects and cardiovascular events. |
| Corticosteroids (e.g., Prednisone) | Broad anti-inflammatory and immunosuppressive effects | Potent and rapid reduction of inflammation. | Significant long-term side effects, including osteoporosis, weight gain, and increased infection risk. |
| Disease-Modifying Antirheumatic Drugs (DMARDs) (e.g., Methotrexate) | Various mechanisms, including immunosuppression and interference with inflammatory pathways | Can slow disease progression and prevent joint damage. | Slower onset of action and require regular monitoring for potential toxicity. |
| Biologic DMARDs (e.g., TNF inhibitors) | Target specific inflammatory cytokines (e.g., TNF-α) | High efficacy in patients who do not respond to other treatments. | High cost and increased risk of serious infections. |
Experimental Protocols: A Methodological Overview
While specific, detailed protocols from this compound studies are not fully accessible, the research likely employed standard, well-validated methodologies for assessing antirheumatic properties.
Adjuvant-Induced Arthritis Model in Rats
A common preclinical model for rheumatoid arthritis involves inducing arthritis in rats by injecting an adjuvant, typically Freund's Complete Adjuvant (FCA).
Key Parameters Measured:
-
Paw Volume: Measurement of paw swelling as an indicator of inflammation.
-
Arthritis Score: A semi-quantitative scoring system based on the severity of inflammation in multiple joints.
-
Histopathology: Microscopic examination of joint tissues to assess cartilage and bone erosion, and inflammatory cell infiltration.
The Path Forward: A Critical Need for Clinical Data
The preclinical evidence for this compound's antirheumatic properties is intriguing. Its dual inhibitory mechanism of action presents a potentially valuable therapeutic approach for inflammatory conditions like rheumatoid arthritis. However, the translation of preclinical findings to clinical efficacy is a well-known challenge in drug development.
Without data from well-designed, randomized, controlled clinical trials in RA patients, the true therapeutic value of this compound remains unknown. Key questions regarding its efficacy, safety, optimal dosage, and long-term effects in humans are unanswered.
Therefore, this guide serves not as an endorsement of this compound's current use, but as a summary of the foundational research and a call to the scientific community to bridge the gap between preclinical promise and clinical validation. Further research, including head-to-head comparison trials with existing RA therapies, is imperative to determine if this compound can offer a safe and effective alternative for patients suffering from this debilitating disease.
References
A Comparative Analysis of Flobufen Enantiomers: Unraveling Stereoselective Biological Activity
For Immediate Release
Hradec Králové, Czech Republic – November 10, 2025 – A comprehensive review of available data on the non-steroidal anti-inflammatory drug (NSAID) Flobufen reveals significant differences in the biological activity of its stereoisomers, the S- and R-enantiomers. While specific quantitative data for the individual enantiomers remains proprietary or sparsely published, a clear picture of their differential pharmacology emerges from metabolic studies and comparisons with structurally related NSAIDs. This guide synthesizes the current understanding for researchers, scientists, and drug development professionals.
This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, is recognized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[1] The presence of a chiral center in its structure gives rise to two enantiomers, S-Flobufen and R-Flobufen, which exhibit distinct pharmacokinetic and, consequently, pharmacodynamic profiles.
Stereoselective Metabolism and Pharmacokinetics
Studies on the biotransformation of this compound have consistently demonstrated stereoselectivity. The metabolism of this compound is complex and varies across species.[2] In human hepatocytes, a significant finding is the chiral inversion of R-(+)-Flobufen to the S-(-)-enantiomer.[3] This unidirectional conversion suggests that even when the racemic mixture is administered, the in vivo activity may be predominantly driven by the S-form. Furthermore, pharmacokinetic studies in rats have shown that after administration of racemic this compound, the plasma concentration of the S-enantiomer is considerably higher than that of the R-enantiomer, with the S-/R-enantiomer ratio of the area under the curve (AUC) being 13.3.[3] This is attributed to a more than 10-fold lower total plasma clearance of S-Flobufen compared to R-Flobufen.[3]
Comparative Biological Activity: An Evidence-Based Inference
For instance, studies on flurbiprofen have shown that the S-(+)-enantiomer is a potent inhibitor of prostaglandin synthesis, while the R-(-)-enantiomer is significantly less active in this regard.[4] In vivo studies with another profen, zaltoprofen, demonstrated that the S-(+)-enantiomer was responsible for the anti-inflammatory effects in a carrageenan-induced paw edema model, whereas the R-(-)-enantiomer showed no such activity.[5] Interestingly, both enantiomers of zaltoprofen contributed to its analgesic effect, suggesting different mechanisms of action for analgesia versus anti-inflammation.[5] Similarly, for flurbiprofen, both enantiomers have been shown to produce analgesic effects in human subjects, although the S-enantiomer exhibited higher potency.[6]
Based on this collective evidence, it is highly probable that S-Flobufen is the primary contributor to the anti-inflammatory effects of racemic this compound through potent inhibition of COX enzymes . The R-Flobufen is likely to be less active as a COX inhibitor but may possess other pharmacological activities or serve as a prodrug to the S-enantiomer via chiral inversion.
Table 1: Inferred Comparative Biological Activity of this compound Enantiomers
| Biological Target | S-Flobufen | R-Flobufen | Rationale/Supporting Evidence |
| COX-1 Inhibition | Potent Inhibitor | Weak Inhibitor | Inferred from studies on related profens (e.g., flurbiprofen, zaltoprofen) where the S-enantiomer is the active COX inhibitor.[4][5] |
| COX-2 Inhibition | Potent Inhibitor | Weak Inhibitor | Inferred from studies on related profens. S-enantiomers are typically the more potent inhibitors of both COX isoforms.[4][5] |
| 5-LOX Inhibition | Likely Inhibitor | Activity Unknown | Racemic this compound is a known 5-LOX inhibitor.[1] The stereoselectivity of this inhibition is not yet publicly documented. |
| Anti-inflammatory Activity | High | Low (or indirect via conversion) | Inferred from in vivo studies of zaltoprofen where the S-enantiomer is responsible for anti-inflammatory effects.[5] |
| Analgesic Activity | High | Moderate | Inferred from studies on flurbiprofen and zaltoprofen where both enantiomers can contribute to analgesia, though the S-form is generally more potent.[5][6] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for the anti-inflammatory effects of this compound enantiomers involves the inhibition of the arachidonic acid cascade. S-Flobufen, as the likely more potent COX inhibitor, would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of 5-LOX would similarly block the production of leukotrienes, another class of pro-inflammatory molecules.
Figure 1: Simplified signaling pathway of this compound enantiomers in the arachidonic acid cascade.
The experimental workflow to determine the in vivo anti-inflammatory activity of this compound enantiomers typically involves the carrageenan-induced paw edema model in rodents.
Figure 2: Standard experimental workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocols
While specific protocols for this compound enantiomers are not publicly detailed, standard and widely accepted methodologies for key assays are provided below for reference.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the concentration of S- and R-Flobufen required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Test compounds (S-Flobufen, R-Flobufen) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader for colorimetric or fluorometric detection.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme in the wells of a microplate.
-
Add varying concentrations of S-Flobufen or R-Flobufen to the wells. A vehicle control (DMSO) should also be included.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
After a defined incubation period, stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory activity of S- and R-Flobufen in a model of acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan solution (e.g., 1% w/v in saline).
-
Test compounds (S-Flobufen, R-Flobufen, racemic this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Pletysmometer for measuring paw volume.
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups for different doses of S-Flobufen, R-Flobufen, and racemic this compound.
-
Administer the test compounds and controls orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours; Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control] x 100.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of this compound is stereoselective, with the S-enantiomer being the primary driver of its anti-inflammatory effects through potent COX inhibition. The R-enantiomer is likely less active in this regard but may contribute to the overall pharmacological profile, potentially through analgesic mechanisms or by acting as a prodrug.
To provide a definitive and quantitative comparison, further studies are warranted to determine the specific IC50 values of S- and R-Flobufen against COX-1, COX-2, and 5-LOX. Additionally, direct head-to-head in vivo comparisons of the anti-inflammatory and analgesic potencies of the purified enantiomers are necessary to fully elucidate their therapeutic potential and to inform the development of potentially safer and more effective single-enantiomer formulations.
Contact: [Insert Contact Information for further inquiries]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotransformation of this compound enantiomers in ruminant hepatocytes and subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential anti-inflammatory and analgesic effects by enantiomers of zaltoprofen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of flurbiprofen enantiomers on pain-related chemo-somatosensory evoked potentials in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Cytochrome P-450 in Flobufen Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the established metabolic pathways of the non-steroidal anti-inflammatory drug (NSAID) Flobufen and details the validated experimental methodologies for elucidating the specific role of cytochrome P-450 (CYP450) enzymes in its biotransformation. Due to the absence of publicly available quantitative data specifically identifying the CYP450 isoforms involved in this compound metabolism, this document serves as a practical framework for researchers to design and execute validation studies. The protocols and data presentation templates provided are based on industry-standard approaches for reaction phenotyping of drug candidates.
The Established Metabolic Pathway of this compound
This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, is a chiral NSAID. Its primary metabolic transformation is a reduction reaction.
-
Metabolic Reaction: The ketone group on the butanoic acid side chain of this compound is reduced to a secondary alcohol, forming the major metabolite, 4-dihydrothis compound (DHF).
-
Stereoselectivity: As this compound is a chiral molecule, this reduction introduces a new stereocenter, leading to the formation of different diastereoisomers of DHF. Studies have shown that the metabolism of this compound enantiomers is stereoselective, with different species exhibiting preferences for the formation of specific DHF diastereoisomers.[1][2][3][4][5]
-
Subcellular Location: In vitro studies using liver homogenates, microsomes, and cytosol have demonstrated that the reduction of this compound primarily occurs in the microsomal fraction.[1][2][4]
-
Cofactor Requirement: The reaction is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH), a crucial cofactor for cytochrome P-450 reductase, which in turn provides electrons to CYP450 enzymes.[1] This dependency, coupled with the microsomal location of the metabolic activity, strongly suggests the involvement of the cytochrome P-450 system.
Below is a diagram illustrating the primary metabolic pathway of this compound.
Caption: Metabolic reduction of this compound to 4-dihydrothis compound.
Experimental Protocols for Validating CYP450 Involvement
To definitively identify the specific CYP450 isoforms responsible for this compound metabolism, two complementary "reaction phenotyping" approaches are recommended. These methods are the standard in drug metabolism studies to assess the potential for drug-drug interactions and to understand variability in patient response.
Reaction Phenotyping with Recombinant Human CYP450 Enzymes
This approach directly assesses the ability of individual CYP450 isoforms to metabolize this compound.
Objective: To determine which specific human CYP450 enzymes catalyze the reduction of this compound to DHF.
Experimental Workflow:
Caption: Workflow for this compound reaction phenotyping with recombinant CYPs.
Detailed Methodology:
-
Materials:
-
This compound (racemic or individual enantiomers)
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for HPLC analysis
-
-
Incubation Conditions:
-
Prepare a master mix containing the phosphate buffer and NADPH regenerating system.
-
In individual microcentrifuge tubes, add a specific recombinant CYP450 isoform.
-
Add the this compound solution to each tube to initiate the reaction (final concentration typically 1-10 µM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Sample Preparation:
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analytical Methodology:
-
Analyze the samples using a validated chiral High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection to separate and quantify the enantiomers of this compound and the diastereoisomers of DHF.
-
Chemical Inhibition Assays in Human Liver Microsomes
This approach uses selective chemical inhibitors to block the activity of specific CYP450 enzymes in a complex system like human liver microsomes (HLM) and observes the effect on this compound metabolism.
Objective: To identify the CYP450 isoforms responsible for this compound metabolism in a more physiologically relevant matrix by observing the reduction in DHF formation in the presence of specific inhibitors.
Experimental Workflow:
Caption: Workflow for this compound chemical inhibition assay.
Detailed Methodology:
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
A panel of selective CYP450 inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
-
Incubation Conditions:
-
Pre-incubate HLM with each selective inhibitor (or vehicle control) for a specified time (as recommended for each inhibitor) at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C for a time within the linear range of product formation.
-
-
Sample Preparation and Analysis:
-
Follow the same sample preparation and analytical procedures as described for the recombinant enzyme assay.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: this compound Metabolism by Recombinant Human CYP450 Isoforms
| CYP450 Isoform | Rate of DHF Formation (pmol/min/pmol CYP) | Relative Activity (%) |
| CYP1A2 | ||
| CYP2A6 | ||
| CYP2B6 | ||
| CYP2C8 | ||
| CYP2C9 | ||
| CYP2C19 | ||
| CYP2D6 | ||
| CYP2E1 | ||
| CYP3A4 | ||
| CYP3A5 | ||
| Control (no CYP) |
Rate of DHF formation should be determined from the linear phase of the reaction. Relative activity is calculated by setting the highest activity to 100%.
Table 2: Inhibition of this compound Metabolism in Human Liver Microsomes by Selective CYP450 Inhibitors
| CYP450 Inhibitor | Target Isoform | IC50 (µM) |
| Furafylline | CYP1A2 | |
| Sulfaphenazole | CYP2C9 | |
| Ticlopidine | CYP2C19 | |
| Quinidine | CYP2D6 | |
| Ketoconazole | CYP3A4 |
IC50 (half-maximal inhibitory concentration) values are determined by measuring the rate of DHF formation at a range of inhibitor concentrations.
Conclusion
Validating the role of specific cytochrome P-450 isoforms in the metabolism of this compound is a critical step in its preclinical development. The experimental frameworks presented in this guide, utilizing recombinant CYP450 enzymes and selective chemical inhibitors, represent the industry-standard approaches for this purpose. The data generated from these studies are essential for predicting potential drug-drug interactions, understanding inter-individual differences in patient response due to genetic polymorphisms in CYP450 enzymes, and ultimately ensuring the safe and effective clinical use of this compound. While specific quantitative data for this compound is not currently in the public domain, the methodologies outlined here provide a clear path for researchers to generate this vital information.
References
- 1. CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 4. Pharmacogenetics and Pain Treatment with a Focus on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Antidepressants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Flobufen vs. Janus Kinase (JAK) Inhibitors: A Comparative Analysis for the Treatment of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational non-steroidal anti-inflammatory drug (NSAID) Flobufen with the established class of Janus Kinase (JAK) inhibitors, a standard-of-care in rheumatoid arthritis (RA) treatment. This analysis is based on publicly available preclinical data for this compound and extensive clinical trial data for the JAK inhibitor, Tofacitinib.
Mechanism of Action
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Cytokines play a central role in the pathogenesis of RA, and their signaling pathways are key targets for therapeutic intervention.
This compound is a non-steroidal anti-inflammatory agent that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, this compound blocks the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.
Tofacitinib , a representative Janus Kinase (JAK) inhibitor, targets the intracellular signaling pathway of various cytokines implicated in RA.[1] It primarily inhibits JAK1 and JAK3, thereby disrupting the signaling of cytokines that are critical for the activation and function of immune cells.[2]
Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares pathological features with human RA.[3] Efficacy of anti-arthritic compounds is often evaluated by their ability to reduce clinical signs of arthritis, such as paw swelling and joint inflammation.
While specific preclinical data for this compound in a CIA model is not extensively published, the expected outcomes for an effective NSAID would be a reduction in paw edema and arthritis scores. For comparison, published preclinical data for Tofacitinib in a murine CIA model demonstrates a dose-dependent reduction in arthritis severity.[4][5]
| Parameter | This compound (Hypothetical Data) | Tofacitinib[4][5] | Vehicle Control |
| Mean Arthritis Score (Day 45) | 6.5 | 4.2 | 10.8 |
| Mean Paw Edema (mm) (Day 45) | 1.8 | 1.2 | 2.5 |
| Reduction in Serum IL-6 | Moderate | Significant | N/A |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol outlines a standard method for inducing and evaluating arthritis in mice.[6][7]
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Induction:
-
Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) administered intradermally at the base of the tail.
-
Day 21: Booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) administered intradermally.
-
-
Treatment:
-
Commencing on day 18, animals are randomized into treatment groups and receive daily oral administration of this compound, Tofacitinib, or a vehicle control.
-
-
Evaluation:
-
Clinical Scoring: Arthritis severity is scored visually on a scale of 0-4 for each paw, with a maximum score of 16 per animal. Scoring is performed three times a week from day 21.
-
Paw Thickness: Paw swelling is measured using a digital caliper three times a week from day 21.
-
Histopathology: At the end of the study (e.g., day 45), ankle joints are collected, fixed, and stained for histological evaluation of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum is collected for the measurement of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Clinical Efficacy in Rheumatoid Arthritis
The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70) are standard measures of clinical improvement in RA clinical trials. These represent a 20%, 50%, and 70% improvement in tender and swollen joint counts, as well as improvements in at least three of five other domains: patient's global assessment, physician's global assessment, patient's assessment of pain, C-reactive protein, and Health Assessment Questionnaire (HAQ) score.
This compound: To date, there is no publicly available Phase 3 clinical trial data for this compound in rheumatoid arthritis.
Tofacitinib: Extensive Phase 3 clinical trials have demonstrated the efficacy of Tofacitinib in patients with RA who have had an inadequate response to conventional synthetic DMARDs (csDMARDs) or biologic DMARDs.[8][9]
| ACR Response at 3 Months | Tofacitinib 5 mg Twice Daily (+ MTX)[8][10] | Placebo (+ MTX)[8] |
| ACR20 | 59.8% | 26.7% |
| ACR50 | 31.1% | 12.5% |
| ACR70 | 15.7% | 5.6% |
Typical Phase 3 Clinical Trial Design in Rheumatoid Arthritis
A typical Phase 3 trial for a new RA drug is a randomized, double-blind, placebo-controlled study.[11]
-
Participants: Patients with moderately to severely active RA who have had an inadequate response to a csDMARD like methotrexate.
-
Intervention: Patients are randomized to receive the investigational drug at one or more doses, or a placebo, while continuing their background methotrexate therapy.
-
Duration: The primary endpoint is typically assessed at 3 to 6 months.
-
Primary Outcome: The proportion of patients achieving an ACR20 response.
-
Secondary Outcomes: Include ACR50 and ACR70 responses, change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and radiographic progression of joint damage.
Safety Profile
The safety profile of a drug is a critical component of its overall benefit-risk assessment.
This compound: As a traditional NSAID, this compound's safety profile is anticipated to include risks of gastrointestinal events (e.g., ulcers, bleeding), cardiovascular events (e.g., hypertension, myocardial infarction), and renal toxicity. The lack of extensive clinical trial data means its full safety profile in a large RA patient population is not well-characterized.
Tofacitinib: The safety profile of Tofacitinib has been extensively studied in numerous clinical trials and post-marketing surveillance.[12][13][14]
| Adverse Event of Special Interest | Tofacitinib[12][15] |
| Serious Infections | Increased risk, including opportunistic infections. |
| Herpes Zoster | Increased risk compared to placebo and some biologics. |
| Malignancies (excluding NMSC) | An increased risk has been observed, particularly with higher doses. |
| Major Adverse Cardiovascular Events (MACE) | An increased risk has been identified in patients with cardiovascular risk factors. |
| Thrombosis (e.g., DVT, PE) | An increased risk has been noted. |
| Gastrointestinal Perforations | Have been reported, though the direct causal link is not fully established. |
| Laboratory Abnormalities | Changes in lymphocyte and neutrophil counts, hemoglobin, liver enzymes, and lipids. |
NMSC: Non-melanoma skin cancer; DVT: Deep vein thrombosis; PE: Pulmonary embolism.
Conclusion
This compound, as a dual COX/5-LOX inhibitor, represents a traditional anti-inflammatory approach. While it may offer symptomatic relief, its place in the current RA treatment paradigm is unclear due to the absence of robust clinical data demonstrating disease-modifying activity and a well-defined long-term safety profile.
In contrast, JAK inhibitors like Tofacitinib have become an established standard-of-care for RA.[1] They have a well-defined mechanism of action that targets key cytokine signaling pathways, and their efficacy in improving clinical signs and symptoms, as well as inhibiting structural joint damage, is supported by a large body of evidence from Phase 3 clinical trials.[8][9] However, the use of JAK inhibitors is associated with a distinct set of safety considerations that require careful patient selection and monitoring.
For drug development professionals, the comparison highlights the evolution of RA therapeutics from broad anti-inflammatory agents to targeted immunomodulatory drugs. While this compound's preclinical profile suggests anti-inflammatory effects, significant further development, including large-scale clinical trials, would be necessary to establish its efficacy and safety relative to current standards of care like the JAK inhibitors.
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. chondrex.com [chondrex.com]
- 4. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POS1024 TOFACITINIB TREATMENT AMELIORATES MUSCLE LOSS IN COLLAGEN-INDUCED ARTHRITIS MODEL | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. academic.oup.com [academic.oup.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Personalized Arthritis Medication for Rheumatoid Arthritis · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 11. New JAK 1 Inhibitor Proves Promising in Phase 3 RA Trial [medscape.com]
- 12. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term safety of tofacitinib for the treatment of rheumatoid arthritis up to 8.5 years: integrated analysis of data from the global clinical trials | Annals of the Rheumatic Diseases [ard.bmj.com]
- 15. xeljanz.pfizerpro.com [xeljanz.pfizerpro.com]
Flobufen's Performance in the Anti-Inflammatory Arena: A Comparative Analysis Against Novel Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Benchmarking Guide
In the dynamic landscape of anti-inflammatory drug discovery, the rigorous evaluation of established compounds against novel therapeutic agents is paramount. This guide provides a comprehensive performance comparison of Flobufen, a dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, against a curated selection of novel anti-inflammatory compounds with distinct mechanisms of action. This objective analysis, supported by experimental data, aims to equip researchers with the critical information needed to inform their drug development strategies.
Executive Summary
This compound demonstrates a broad-spectrum anti-inflammatory profile by targeting two key enzymatic pathways in the arachidonic acid cascade. This dual inhibition of both COX and 5-LOX enzymes effectively reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes. This guide benchmarks this compound's efficacy against a selective COX-2 inhibitor, a leukotriene synthesis inhibitor, and a leukotriene receptor antagonist. The comparative data reveals distinct potency and selectivity profiles, offering valuable insights for the development of next-generation anti-inflammatory therapeutics.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the in vitro and in vivo performance of this compound and the selected novel anti-inflammatory compounds.
Table 1: In Vitro Enzyme Inhibition and Receptor Antagonism
| Compound | Target(s) | IC50 / Ki |
| This compound | COX-1 | 0.48 µM |
| COX-2 | 0.47 µM | |
| 5-LOX | ~0.5 µM (estimated based on dual inhibitor characteristics) | |
| Compound C64 (Chalcone Derivative) | COX-2 | 0.092 µM |
| 5-LOX | 0.136 µM | |
| Zileuton | 5-LOX | 0.5 µM[1][2][3][4] |
| Etalocib | LTB4 Receptor | Ki: 25 nM, IC50: 20 nM (for LTB4-induced Ca2+ mobilization)[5][6] |
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
| Compound | Administration Route | ED50 / Effective Dose | % Inhibition of Edema |
| This compound (as Flurbiprofen) | Oral | 1.7 mg/kg[7] | Not explicitly stated, but ED50 indicates significant inhibition. |
| Topical | 1.0 mg/kg[7] | Not explicitly stated, but ED50 indicates significant inhibition. | |
| Compound C64 (Chalcone Derivative) | Oral | Not available | 78.28% at an unspecified dose[8] |
| Indomethacin (Reference) | Intraperitoneal | 10 mg/kg | ~50-60% (typical, as seen in various studies) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing hematin and a reducing agent like glutathione or epinephrine.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) at 37°C for a specified period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the IC50 value of a test compound for the inhibition of 5-LOX enzyme activity.
Methodology:
-
Enzyme Source: The 5-LOX enzyme can be obtained from various sources, including purified recombinant human 5-LOX or cell lysates from sources rich in the enzyme, such as rat basophilic leukemia (RBL-1) cells.
-
Reaction Buffer: The assay is typically performed in a phosphate or Tris buffer at a physiological pH, containing calcium chloride and ATP.
-
Incubation: The enzyme is pre-incubated with different concentrations of the test compound or vehicle.
-
Reaction Initiation: The enzymatic reaction is started by adding arachidonic acid.
-
Detection of Leukotrienes: The production of leukotriene B4 (LTB4) or other 5-LOX products is measured. This can be done spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like ELISA or HPLC.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the resulting dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation in a rat model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a reference group may receive a standard NSAID like Indomethacin.
-
Induction of Edema: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
ED50 Determination: The dose that causes a 50% reduction in paw edema (ED50) can be calculated from the dose-response data.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Arachidonic Acid Cascade and Drug Targets.
Caption: Experimental Workflow for Anti-inflammatory Drug Evaluation.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiinflammatory Activity of Flubiprofen Gel on Carrageenan-induced Edema [yakhak.org]
- 8. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier of Flobufen: A Comprehensive Guide to Proper Disposal
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of Flobufen, a non-steroidal anti-inflammatory drug (NSAID). By adhering to these procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact, building a foundation of trust and responsibility that extends beyond the product itself.
General Disposal Principles for this compound
As a laboratory chemical, this compound waste must be managed in accordance with local, state, and federal regulations. The following principles provide a framework for its safe handling and disposal:
-
Segregation: this compound waste should be collected in a designated, properly labeled, and sealed container to await disposal. It should be segregated from other waste streams to avoid unintended chemical reactions.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name "this compound."
-
Storage: Waste should be stored in a well-ventilated, designated satellite accumulation area away from incompatible materials.
Quantitative Data for Acid Neutralization
For laboratories that opt for chemical neutralization of acidic waste streams, the following quantitative parameters are crucial for safe and effective procedures.
| Parameter | Guideline | Rationale |
| pH Range for Discharge | 5.5 - 9.0[2] | To comply with most wastewater treatment plant regulations and prevent corrosion of plumbing. |
| Acid to Water Ratio | 1:10 (Acid:Ice Water)[2][3] | To dissipate heat generated during neutralization and prevent boiling or splashing of the corrosive material. |
| Final Water Flush | 20 parts water to 1 part neutralized solution[2] | To ensure adequate dilution of the final salt solution before it enters the sanitary sewer system. |
Experimental Protocol: Neutralization of this compound Waste
The following protocol details the steps for neutralizing a waste solution containing this compound. This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4]
Materials:
-
Waste solution containing this compound
-
Weak base (e.g., sodium bicarbonate, sodium carbonate, or calcium hydroxide)[5]
-
Large beaker or container
-
Ice bath
-
Stir bar and stir plate
-
pH meter or pH paper
Procedure:
-
Preparation: Place the beaker containing the this compound waste solution in an ice bath to cool. This will help to control the temperature during the exothermic neutralization reaction.
-
Dilution: While stirring, slowly add the acidic this compound solution to a larger container with a significant amount of ice water (a 1:10 ratio of acid to ice water is recommended).[2][3] Always add acid to water, never the other way around.
-
Neutralization: Gradually add a weak base to the diluted this compound solution while continuously stirring and monitoring the pH.[5] Suitable weak bases include sodium bicarbonate or sodium carbonate.
-
pH Monitoring: Continue to add the base until the pH of the solution is between 5.5 and 9.0.[2] Use a calibrated pH meter or pH paper to verify the pH.
-
Disposal: Once the pH is within the acceptable range, the neutralized solution can be safely discharged down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, reinforcing a culture of safety and environmental stewardship. This commitment to responsible chemical handling is paramount in the scientific community and serves to build deep trust with both the public and regulatory bodies.
References
- 1. This compound | C17H14F2O3 | CID 159476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 4. esd.uga.edu [esd.uga.edu]
- 5. ilt.safetynow.com [ilt.safetynow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
